GSK334429
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H29F3N4O |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(4-propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)-3-pyridinyl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C20H29F3N4O/c1-15(2)25-8-3-9-27(13-12-25)19(28)16-6-10-26(11-7-16)17-4-5-18(24-14-17)20(21,22)23/h4-5,14-16H,3,6-13H2,1-2H3 |
InChI Key |
AHHPKVQYHXNBQN-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of GSK334429: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK334429 is a novel, potent, and selective non-imidazole antagonist of the histamine (B1213489) H3 receptor (H3R).[1] This document provides a comprehensive overview of its mechanism of action, detailing its interaction with the H3R, the subsequent downstream signaling events, and its pharmacological effects in preclinical models. Quantitative data from key in vitro and in vivo studies are summarized, and detailed experimental methodologies for the principal assays are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its molecular and physiological effects.
Introduction to this compound and the Histamine H3 Receptor
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that plays a crucial role in modulating the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin, in the central nervous system (CNS).[2] The H3R is coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. A key characteristic of the H3R is its significant constitutive activity, meaning it can signal in the absence of an agonist.
This compound acts as a potent antagonist and inverse agonist at the H3R.[1] As an antagonist, it blocks the binding of the endogenous agonist, histamine, thereby preventing the inhibitory effects of H3R activation. As an inverse agonist, this compound reduces the basal, constitutive activity of the H3R, leading to an increase in the synthesis and release of histamine and other neurotransmitters. This dual mechanism of action underlies its therapeutic potential in various neurological and psychiatric disorders.
Quantitative Pharmacological Profile
The pharmacological activity of this compound has been characterized in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Parameter | Species | Value | Assay Type | Reference |
| pKi | Human | 9.49 ± 0.09 | Radioligand Binding (Cerebral Cortex) | [1] |
| pKi | Rat | 9.12 ± 0.14 | Radioligand Binding (Cerebral Cortex) | [1] |
| pA2 | Human | 8.84 ± 0.04 | cAMP Functional Assay | [1] |
| pIC50 | Human | 8.59 ± 0.04 | GTPγS Binding Assay (Inverse Agonism) | [1] |
Table 2: In Vivo Pharmacodynamic Activity of this compound
| Parameter | Species | Value | Model | Reference |
| ED50 | Rat | 0.35 mg/kg (p.o.) | Ex vivo [3H]-R-α-methylhistamine binding | [1] |
| ID50 | Rat | 0.11 mg/kg (p.o.) | R-α-methylhistamine-induced dipsogenia | [1] |
Signaling Pathways
As an H3R antagonist and inverse agonist, this compound modulates downstream signaling pathways primarily by preventing the Gαi/o-mediated inhibition of adenylyl cyclase.
Core H3 Receptor Signaling Cascade
The primary signaling pathway affected by this compound is the canonical Gαi/o-cAMP pathway.
Caption: this compound blocks H3R, preventing Gαi/o-mediated inhibition of adenylyl cyclase.
Neurotransmitter Release Modulation
By blocking presynaptic H3 autoreceptors and heteroreceptors, this compound increases the release of several key neurotransmitters.
Caption: this compound enhances neurotransmitter release by blocking presynaptic H3 receptors.
Experimental Protocols
The following sections detail the general methodologies for the key assays used to characterize this compound.
In Vitro Assays
This assay measures the affinity of this compound for the H3 receptor.
-
Tissue Preparation: Cerebral cortex from humans or rats is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to obtain a crude membrane preparation. The protein concentration is determined using a standard method like the Bradford assay.
-
Assay Procedure:
-
Membrane preparations are incubated with a fixed concentration of a radiolabeled H3R ligand (e.g., [3H]-R-α-methylhistamine).
-
Increasing concentrations of this compound are added to compete with the radioligand for binding to the H3R.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled H3R ligand.
-
The reaction is incubated to equilibrium and then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
This assay determines the functional antagonist properties of this compound.
-
Cell Culture: A cell line stably expressing the human H3 receptor (e.g., HEK293 or CHO cells) is used.
-
Assay Procedure:
-
Cells are plated in multi-well plates and incubated.
-
The cells are then treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are incubated with varying concentrations of this compound in the presence of a fixed concentration of an H3R agonist (e.g., R-α-methylhistamine).
-
Adenylyl cyclase is stimulated with forskolin (B1673556) to induce cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of cAMP production is measured, and the pA2 value is calculated to quantify its antagonist potency.
This assay measures the inverse agonist activity of this compound.
-
Membrane Preparation: Membranes from cells expressing the H3 receptor are prepared as described for the radioligand binding assay.
-
Assay Procedure:
-
Membranes are incubated in an assay buffer containing GDP, MgCl2, and varying concentrations of this compound.
-
The reaction is initiated by the addition of [35S]GTPγS.
-
The incubation is carried out at 30°C to allow for the binding of [35S]GTPγS to the Gα subunits.
-
The reaction is terminated by rapid filtration.
-
The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
-
Data Analysis: The ability of this compound to decrease the basal [35S]GTPγS binding is measured to determine its inverse agonist activity, and the pIC50 is calculated.
In Vivo Models
This model assesses the cognitive-enhancing effects of this compound.
-
Apparatus: A two-compartment passive avoidance apparatus with a light and a dark chamber connected by a door. The floor of the dark chamber can deliver a mild electric foot shock.
-
Procedure:
-
Acquisition Trial: A rat is placed in the light compartment. When it enters the dark compartment, the door is closed, and a brief foot shock is delivered.
-
Retention Trial (24 hours later): The rat is again placed in the light compartment, and the latency to enter the dark compartment is measured.
-
Treatment: this compound or vehicle is administered orally before the acquisition trial. Scopolamine, a cholinergic antagonist that induces amnesia, is administered prior to the acquisition trial to impair memory formation.
-
-
Data Analysis: The latency to enter the dark compartment during the retention trial is compared between treatment groups. A longer latency indicates better memory retention.
This model evaluates the analgesic potential of this compound in a model of neuropathic pain.
-
Procedure:
-
A baseline paw withdrawal threshold (PWT) to a mechanical stimulus (e.g., von Frey filaments) is determined.
-
Capsaicin is injected into the plantar surface of one hind paw to induce primary hyperalgesia at the injection site and secondary allodynia in the surrounding area.
-
After a set period for the development of allodynia, the PWT is measured again.
-
This compound or vehicle is administered orally before the PWT measurement.
-
-
Data Analysis: The PWT is compared between the different treatment groups. An increase in the PWT in the this compound-treated group indicates an anti-allodynic effect.
Discussion and Conclusion
This compound is a highly potent and selective histamine H3 receptor antagonist with inverse agonist properties.[1] Its mechanism of action, centered on the disinhibition of neurotransmitter release in the CNS, provides a strong rationale for its therapeutic potential in disorders characterized by neurotransmitter deficits. The preclinical data demonstrate its efficacy in models of cognitive impairment and neuropathic pain.[1]
The in vitro data confirm its high affinity for the H3R and its ability to functionally antagonize the receptor and reduce its constitutive activity.[1] The in vivo studies show that oral administration of this compound leads to target engagement in the brain and produces significant pharmacological effects at relevant doses.[1]
This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways. This information serves as a valuable resource for researchers and drug development professionals interested in the pharmacology of H3R antagonists and the therapeutic potential of this compound.
References
An In-Depth Technical Guide to GSK334429: A Potent Histamine H3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK334429 is a potent and selective, non-imidazole histamine (B1213489) H3 receptor antagonist that has garnered significant interest within the scientific community for its potential therapeutic applications in neurological and neuropathic pain models. This technical guide provides a comprehensive overview of the chemical structure and known biological activity of this compound. While a detailed, publicly available synthesis pathway remains proprietary, this document will outline the key structural features and present available quantitative data to support further research and development efforts.
Chemical Structure and Properties
This compound is chemically defined as 1-(1-methylethyl)-4-({1-[6-(trifluoromethyl)-3-pyridinyl]-4-piperidinyl}carbonyl)hexahydro-1H-1,4-diazepine. Its structure is characterized by a central piperidinyl-carbonyl-hexahydro-1H-1,4-diazepine core, which distinguishes it as a non-imidazole antagonist.
Chemical Structure:
Caption: Chemical structure of this compound.
| Identifier | Value |
| IUPAC Name | 1-(1-methylethyl)-4-({1-[6-(trifluoromethyl)-3-pyridinyl]-4-piperidinyl}carbonyl)hexahydro-1H-1,4-diazepine |
| SMILES | CC(C)N1CCN(CC1)C(=O)C2CCN(CC2)C3=CC(=C(N=C3)C(F)(F)F) |
| Molecular Formula | C20H29F3N4O |
| Molecular Weight | 414.47 g/mol |
Synthesis Pathway
A detailed, step-by-step synthesis pathway for this compound is not publicly available in the searched scientific literature or patent databases. The synthesis is likely a proprietary process of GlaxoSmithKline. However, based on the structure of the molecule, a plausible retrosynthetic analysis suggests a convergent synthesis approach.
Caption: Plausible retrosynthetic analysis of this compound.
This proposed pathway involves the synthesis of two key intermediates:
-
Intermediate A: 1-(1-methylethyl)hexahydro-1H-1,4-diazepine. This could potentially be synthesized from commercially available starting materials such as 1-isopropylpiperazine and a protected 1,2-diaminoethane derivative through a series of reactions including alkylation and cyclization.
-
Intermediate B: 1-[6-(trifluoromethyl)-3-pyridinyl]piperidine-4-carboxylic acid. This intermediate could likely be prepared via a nucleophilic aromatic substitution (SNAr) reaction between 3-bromo-6-(trifluoromethyl)pyridine and a suitable piperidine-4-carboxylic acid derivative.
The final step would involve an amide bond formation between these two key intermediates to yield this compound. Standard coupling reagents such as HATU or EDC/HOBt could be employed for this transformation.
It is crucial to emphasize that this is a theoretical pathway and has not been experimentally verified from the available literature.
Biological Activity and Quantitative Data
This compound is a highly potent and selective antagonist of the histamine H3 receptor. Its antagonistic properties have been well-characterized in both in vitro and in vivo studies.
In Vitro Activity
| Parameter | Species | Value | Reference |
| Binding Affinity (pKi) | Human H3 Receptor | 9.49 | [1] |
| Rat H3 Receptor | 9.12 | [1] | |
| Functional Antagonism (pA2) | Human H3 Receptor | 8.84 | [1] |
| Inverse Agonist Activity (pIC50) | Human H3 Receptor | 8.59 | [1] |
In Vivo Activity
| Parameter | Animal Model | Dose | Effect | Reference |
| Ex vivo [3H]-R-α-methylhistamine binding inhibition (ED50) | Rat | 0.35 mg/kg p.o. | Inhibition of radioligand binding in the cortex | [1] |
| Blockade of R-α-methylhistamine-induced dipsogenia (ID50) | Rat | 0.11 mg/kg p.o. | Functional antagonism of central H3 receptors | [1] |
| Reversal of scopolamine-induced amnesia | Rat | 0.3, 1, and 3 mg/kg p.o. | Significant reversal in a passive avoidance paradigm | [1] |
| Reversal of capsaicin-induced tactile allodynia | Rat | 3 and 10 mg/kg p.o. | Significant reversal of reduced paw withdrawal threshold | [1] |
| Reversal of CCI-induced decrease in paw withdrawal threshold | Rat | 1, 3, and 10 mg/kg p.o. | Significant reversal in a model of neuropathic pain | [2] |
| Reversal of VZV-induced decrease in paw withdrawal threshold | Rat | 10 mg/kg p.o. | Reversal in a viral-induced model of neuropathic pain | [2] |
Signaling Pathways and Experimental Workflows
As a histamine H3 receptor antagonist, this compound primarily acts by blocking the inhibitory effects of histamine on presynaptic H3 autoreceptors and heteroreceptors. This leads to an increased release of histamine and other neurotransmitters in the central nervous system.
Caption: Mechanism of action of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the histamine H3 receptor in various physiological and pathological processes. Its high potency, selectivity, and oral bioavailability make it a suitable candidate for in vivo studies. While the lack of a publicly available, detailed synthesis protocol presents a challenge for widespread academic synthesis, the information provided in this guide on its structure and biological activity serves as a solid foundation for researchers and drug development professionals interested in this promising compound. Further investigation into its therapeutic potential is warranted, particularly in the areas of cognitive disorders and neuropathic pain.
References
- 1. Novel histamine H3 receptor antagonists GSK189254 and this compound are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google Patents [patents.google.com]
The Discovery and Preclinical Development of GSK334429: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK334429 is a novel, potent, and selective non-imidazole histamine (B1213489) H3 receptor antagonist that emerged from GlaxoSmithKline's discovery programs. Preclinical investigations have demonstrated its potential therapeutic utility in neurological and psychiatric disorders, particularly in the domains of cognitive impairment and neuropathic pain. This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound, summarizing key in vitro and in vivo data, detailing experimental methodologies, and visualizing associated biological pathways and workflows. While extensive preclinical data is available, information regarding the specific medicinal chemistry optimization, synthesis, and clinical development of this compound is not publicly disclosed, suggesting its development may have been discontinued (B1498344) prior to or during clinical phases.
Introduction
The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine (B1211576) in the central nervous system. Its strategic location and function have made it an attractive target for the treatment of a variety of CNS disorders. Antagonists of the H3 receptor are hypothesized to enhance neurotransmitter release, thereby offering a potential therapeutic avenue for conditions characterized by neurotransmitter deficits, including cognitive disorders and neuropathic pain. GlaxoSmithKline has been an active player in the pursuit of H3 receptor antagonists for neurological conditions.[1] this compound, chemically identified as 1-(1-methylethyl)-4-([1-[6-(trifluoromethyl)-3-pyridinyl]-4-piperidinyl]carbonyl)hexahydro-1H-1,4-diazepine, is a testament to these efforts, exhibiting high affinity and selectivity for the H3 receptor.[2][3]
Core Data Summary
The following tables summarize the key quantitative data reported for this compound and its related compound GSK207040 from preclinical studies.
Table 1: In Vitro Pharmacological Profile of this compound[2]
| Parameter | Species | Value | Description |
| pKi | Human | 9.49 ± 0.09 | Affinity for the H3 receptor expressed in cerebral cortex. |
| pKi | Rat | 9.12 ± 0.14 | Affinity for the H3 receptor expressed in cerebral cortex. |
| pA2 | Human | 8.84 ± 0.04 | Functional antagonist potency versus H3 agonist-induced changes in cAMP at the recombinant H3 receptor. |
| pIC50 | Human | 8.59 ± 0.04 | Inverse agonist activity versus basal GTPγS binding at the recombinant H3 receptor. |
Table 2: In Vivo Pharmacodynamic Profile of this compound[2]
| Parameter | Species | Value | Description |
| ED50 | Rat | 0.35 mg/kg (p.o.) | Potency in inhibiting cortical ex vivo [3H]-R-α-methylhistamine binding. |
| ID50 | Rat | 0.11 mg/kg (p.o.) | Functional antagonism of central H3 receptors, measured by blockade of R-α-methylhistamine-induced dipsogenia. |
Table 3: Preclinical Efficacy of this compound in a Model of Cognitive Impairment[2]
| Model | Species | Dosing (p.o.) | Outcome |
| Scopolamine-induced amnesia in passive avoidance | Rat | 0.3, 1, and 3 mg/kg | Significantly reversed amnesia induced by the cholinergic antagonist scopolamine. |
Table 4: Preclinical Efficacy of this compound in Models of Neuropathic Pain[3]
| Model | Species | Dosing (p.o.) | Outcome |
| Chronic Constriction Injury (CCI) | Rat | 1, 3, and 10 mg/kg | Significantly reversed the decrease in paw withdrawal threshold. |
| Varicella-Zoster Virus (VZV)-induced pain | Rat | 10 mg/kg | Reversed the VZV-induced decrease in paw withdrawal threshold. |
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks the constitutive activity of the H3 receptor and the effects of histamine, leading to an increase in the synthesis and release of histamine and other neurotransmitters.
Caption: Antagonism of the H3 receptor by this compound blocks the inhibitory signaling cascade.
Preclinical Development Workflow
The preclinical development of this compound followed a logical progression from in vitro characterization to in vivo efficacy testing in relevant animal models of target diseases.
Caption: A streamlined workflow for the preclinical evaluation of this compound.
Detailed Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This surgical model induces a peripheral nerve injury that mimics symptoms of neuropathic pain in humans.
-
Subjects: Male Sprague-Dawley rats.
-
Procedure:
-
Animals are anesthetized.
-
The common sciatic nerve is exposed at the mid-thigh level.
-
Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve.
-
The muscle and skin are then closed in layers.
-
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (PWT) is determined by applying filaments of increasing force to the plantar surface of the hind paw. A positive response is a sharp withdrawal of the paw.
-
Drug Administration: this compound is administered orally at the desired doses (1, 3, and 10 mg/kg) and PWT is measured at specified time points post-dosing.
Varicella-Zoster Virus (VZV)-Induced Pain Model
This model recapitulates the pain associated with post-herpetic neuralgia.
-
Subjects: Male Sprague-Dawley rats.
-
Procedure:
-
A suspension of VZV-infected human fibroblasts is injected into the plantar surface of the rat hind paw.
-
-
Behavioral Testing: Paw withdrawal thresholds to mechanical stimulation with von Frey filaments are measured at baseline and at various time points post-infection to monitor the development of mechanical allodynia.
-
Drug Administration: this compound is administered orally (10 mg/kg) once mechanical allodynia is established, and PWT is assessed thereafter.
Scopolamine-Induced Amnesia in the Passive Avoidance Task
This model is used to assess the effects of compounds on learning and memory.
-
Apparatus: A two-compartment box with a light and a dark chamber connected by a small opening. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
Procedure:
-
Training: A rat is placed in the light compartment. When it enters the dark compartment, the door is closed, and a mild foot shock is delivered.
-
Drug Administration: Scopolamine, a cholinergic antagonist that induces amnesia, is administered prior to the training session. This compound (0.3, 1, and 3 mg/kg, p.o.) is administered before scopolamine.
-
Testing: 24 hours after the training session, the rat is returned to the light compartment, and the latency to enter the dark compartment is recorded. A longer latency indicates better memory of the aversive stimulus.
-
Discussion and Future Perspectives
The preclinical data for this compound strongly support its potential as a therapeutic agent for cognitive deficits and neuropathic pain. The compound demonstrates high affinity and selectivity for the H3 receptor and robust efficacy in well-established animal models. The reversal of scopolamine-induced amnesia suggests a pro-cognitive effect, likely mediated by the enhancement of cholinergic neurotransmission. Furthermore, its analgesic properties in both nerve-injury and virally-induced pain models point to a broad potential in treating chronic pain states.[2][3]
Despite the promising preclinical profile, the lack of publicly available information on the clinical development of this compound is noteworthy. This could be due to a variety of factors, including but not limited to, unfavorable pharmacokinetic or toxicological profiles discovered in later-stage preclinical studies, strategic portfolio decisions by GlaxoSmithKline, or a challenging clinical development landscape for H3 receptor antagonists at the time. The broader trend of major pharmaceutical companies scaling back neuroscience research may have also played a role.[4]
References
- 1. | BioWorld [bioworld.com]
- 2. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.sahmri.org.au [research.sahmri.org.au]
- 4. biopharmadive.com [biopharmadive.com]
GSK334429: A Technical Guide to its Binding Affinity for the Human Histamine H3 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of GSK334429, a selective non-imidazole antagonist for the human histamine (B1213489) H3 receptor (H3R). The document details its binding affinity, the experimental methodologies used for its determination, and the associated signaling pathways, offering a comprehensive resource for professionals in neurological research and drug development.
Core Data: Binding Affinity of this compound
This compound demonstrates high affinity for the human H3 receptor. As a potent antagonist, it also exhibits inverse agonist properties. The quantitative data for its binding and functional activity are summarized below.
| Parameter | Value (Human H3 Receptor) | Description |
| pKi | 9.49 ± 0.09 | A measure of the binding affinity of the ligand to the receptor. A higher pKi value indicates a higher affinity.[1][2] |
| pA2 | 8.84 ± 0.04 | A measure of the functional antagonist potency of the compound, determined against H3 agonist-induced changes in cAMP.[2] |
| pIC50 | 8.59 ± 0.04 | A measure of the inverse agonist activity of the compound, determined against basal GTPγS binding.[2] |
Experimental Protocols
The binding affinity and functional activity of this compound were determined using established in vitro pharmacological assays.
Radioligand Binding Assays
These assays directly measure the binding of a radiolabeled ligand to its receptor.
-
Objective: To determine the binding affinity (Ki) of this compound for the human H3 receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human H3 receptor or from tissues known to express the receptor, such as the cerebral cortex.[2]
-
Radioligand: A radiolabeled H3 receptor agonist, such as [3H]-R-α-methylhistamine, is used.[2]
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled competitor drug (this compound).
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assays
These assays measure the biological response following receptor activation or inhibition.
-
Objective: To determine the functional antagonist potency (pA2) and inverse agonist activity (pIC50) of this compound.
-
Methodologies:
-
cAMP Assay:
-
Principle: The H3 receptor is a Gi/o-protein coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3]
-
Procedure: Cells expressing the human H3 receptor are stimulated with an H3 receptor agonist in the presence of varying concentrations of this compound. The intracellular cAMP levels are then measured.
-
Analysis: The ability of this compound to reverse the agonist-induced decrease in cAMP levels is quantified to determine its antagonist potency (pA2).[2]
-
-
GTPγS Binding Assay:
-
Principle: GPCR activation promotes the exchange of GDP for GTP on the Gα subunit. This assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins following receptor activation.
-
Procedure: Membranes from cells expressing the H3 receptor are incubated with [35S]GTPγS in the presence of varying concentrations of this compound to measure its effect on basal GTPγS binding.
-
Analysis: A decrease in basal [35S]GTPγS binding in the presence of this compound indicates inverse agonist activity, and the pIC50 is calculated.[2]
-
-
Visualizing the Molecular Environment
Histamine H3 Receptor Signaling Pathways
The histamine H3 receptor, a G-protein coupled receptor (GPCR), plays a crucial role as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters.[4][5][6] Its activation initiates several intracellular signaling cascades.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 6. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]
Pharmacological Characterization of GSK334429: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK334429 is a novel, potent, and highly selective, non-imidazole histamine (B1213489) H3 receptor antagonist.[1][2][3][4][5] Its chemical name is 1-(1-methylethyl)-4-({1-[6-(trifluoromethyl)-3-pyridinyl]-4-piperidinyl}carbonyl)hexahydro-1H-1,4-diazepine.[1][2][3][4][5] The histamine H3 receptor, a presynaptic G-protein coupled receptor, acts as both an autoreceptor, inhibiting histamine synthesis and release, and a heteroreceptor, modulating the release of other key neurotransmitters in the central nervous system. By antagonizing the H3 receptor, this compound enhances the release of these neurotransmitters, suggesting therapeutic potential in a range of neurological and psychiatric disorders. This document provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional activity, and in vivo efficacy, supported by detailed experimental methodologies.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
Table 1: Receptor Binding Affinities (pKi)
| Receptor Species | Preparation | pKi (Mean ± SEM) |
| Human | Cerebral Cortex | 9.49 ± 0.09[3][6] |
| Rat | Cerebral Cortex | 9.12 ± 0.14[3][6] |
Table 2: In Vitro Functional Activity
| Assay | Receptor | Parameter | Value (Mean ± SEM) |
| Functional Antagonism | Human recombinant H3 | pA2 (vs. cAMP changes) | 8.84 ± 0.04[3][6] |
| Inverse Agonism | Human recombinant H3 | pIC50 (vs. basal GTPγS binding) | 8.59 ± 0.04[3][6] |
Table 3: In Vivo Pharmacodynamic and Efficacy Data
| Model | Species | Parameter | Route | Effective Dose/Value |
| Ex Vivo Receptor Occupancy | Rat | ED50 (cortical [3H]-R-α-methylhistamine binding) | p.o. | 0.35 mg/kg[3][6] |
| H3R Functional Antagonism | Rat | ID50 (R-α-methylhistamine-induced dipsogenia) | p.o. | 0.11 mg/kg[3][6] |
| Scopolamine-Induced Amnesia | Rat | Reversal of Deficit (Passive Avoidance) | p.o. | 0.3, 1, and 3 mg/kg[3] |
| Capsaicin-Induced Allodynia | Rat | Reversal of Paw Withdrawal Threshold Reduction | p.o. | 3 and 10 mg/kg[3][6] |
| Neuropathic Pain (CCI Model) | Rat | Reversal of Paw Withdrawal Threshold Reduction | p.o. | 1, 3, and 10 mg/kg[1][4][5] |
| Neuropathic Pain (VZV Model) | Rat | Reversal of Paw Withdrawal Threshold Reduction | p.o. | 1, 3, and 10 mg/kg[1][4][5] |
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
This compound acts as an antagonist at the histamine H3 receptor, which is a Gαi/o-coupled G-protein coupled receptor. The activation of the H3 receptor typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. As an antagonist, this compound blocks these effects.
Caption: Histamine H3 Receptor Signaling Cascade.
Experimental Workflow for In Vitro Characterization
The in vitro characterization of this compound involves a series of assays to determine its binding affinity and functional activity at the H3 receptor.
Caption: Workflow for in vitro pharmacological profiling.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity of this compound to the histamine H3 receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the human or rat H3 receptor.
-
[3H]-R-α-methylhistamine (radioligand).
-
This compound (test compound).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM unlabeled R-α-methylhistamine.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell membranes, [3H]-R-α-methylhistamine, and either this compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the functional antagonism of this compound at the H3 receptor.
-
Materials:
-
CHO or HEK293 cells stably expressing the human H3 receptor.
-
This compound (test compound).
-
Histamine H3 receptor agonist (e.g., R-α-methylhistamine).
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Plate the cells in 96-well plates and allow them to adhere.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with this compound or vehicle for 15-30 minutes at 37°C.
-
Add a fixed concentration of the H3 receptor agonist to stimulate the cells and incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
Plot the agonist concentration-response curves in the presence of different concentrations of this compound.
-
Calculate the pA2 value from a Schild plot analysis.
-
[35S]GTPγS Binding Assay
This assay is used to determine the inverse agonist properties of this compound.
-
Materials:
-
Cell membranes from cells expressing the human H3 receptor.
-
This compound (test compound).
-
[35S]GTPγS.
-
GDP.
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, and 0.1% BSA.
-
Non-specific binding control: 10 µM unlabeled GTPγS.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, [35S]GTPγS, and either this compound, buffer (for basal binding), or non-specific binding control.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the concentration of this compound against the percent inhibition of basal [35S]GTPγS binding to determine the pIC50 value.
-
Scopolamine-Induced Memory Impairment (Passive Avoidance Test)
This model assesses the ability of this compound to reverse cognitive deficits.
-
Apparatus: A two-compartment passive avoidance apparatus (a brightly lit "safe" compartment and a dark compartment with an electrifiable grid floor).
-
Procedure:
-
Training Day:
-
Place a rat in the lit compartment. When the rat enters the dark compartment, deliver a mild foot shock.
-
Record the latency to enter the dark compartment.
-
-
Test Day (24 hours later):
-
Administer this compound or vehicle orally at specified doses.
-
After a set pre-treatment time, administer scopolamine (B1681570) to induce amnesia.
-
Place the rat in the lit compartment and measure the latency to enter the dark compartment (up to a cut-off time, e.g., 300 seconds).
-
An increase in step-through latency compared to the scopolamine-treated control group indicates a reversal of amnesia.
-
-
Capsaicin-Induced Secondary Allodynia
This model evaluates the potential of this compound to alleviate neuropathic pain-like symptoms.
-
Procedure:
-
Inject capsaicin (B1668287) into the plantar surface of a rat's hind paw to induce central sensitization, leading to secondary allodynia in the surrounding area.
-
Administer this compound or vehicle orally at specified doses.
-
Measure the paw withdrawal threshold to a non-noxious mechanical stimulus (e.g., von Frey filaments) applied to the area of secondary allodynia at various time points post-treatment.
-
An increase in the paw withdrawal threshold compared to the vehicle-treated group indicates an anti-allodynic effect.
-
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This is a surgical model of neuropathic pain.
-
Procedure:
-
Anesthetize a rat and expose the sciatic nerve in one thigh.
-
Place four loose ligatures around the sciatic nerve.
-
Allow the animal to recover for a set period (e.g., 7-14 days) to develop neuropathic pain behaviors.
-
Administer this compound or vehicle orally at specified doses.
-
Measure the paw withdrawal threshold to mechanical stimuli (e.g., von Frey filaments) at various time points post-treatment.
-
An increase in the paw withdrawal threshold in the injured paw indicates an analgesic effect.
-
Varicella-Zoster Virus (VZV) Induced Neuropathic Pain Model
This model mimics aspects of post-herpetic neuralgia.
-
Procedure:
-
Inoculate the footpad of a rat with VZV-infected cells.
-
Allow the infection to establish and induce a chronic pain state, characterized by mechanical allodynia.
-
Administer this compound or vehicle orally at specified doses.
-
Measure the paw withdrawal threshold using von Frey filaments at different time points after treatment.
-
A significant increase in the paw withdrawal threshold indicates efficacy in this pain model.
-
Conclusion
This compound is a potent and selective histamine H3 receptor antagonist with inverse agonist properties. The data presented in this technical guide demonstrate its high affinity for the H3 receptor and its ability to functionally antagonize receptor activity. In vivo studies have shown that this compound can effectively reverse cognitive deficits and alleviate pain in various preclinical models. These findings underscore the therapeutic potential of this compound for the treatment of cognitive disorders and neuropathic pain. Further research and clinical development are warranted to fully elucidate its therapeutic utility.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Chronic Constriction Injury Model [bio-protocol.org]
- 4. criver.com [criver.com]
- 5. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
The Role of GSK334429 in Neurotransmitter Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK334429 is a potent and selective, non-imidazole histamine (B1213489) H3 receptor antagonist. The histamine H3 receptor functions as a presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and other key neurotransmitters in the central nervous system, including acetylcholine, noradrenaline, and dopamine (B1211576). By antagonizing the H3 receptor, this compound enhances the release of these neurotransmitters, making it a promising therapeutic candidate for a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the pharmacological properties of this compound, its role in neurotransmitter regulation, and the experimental methodologies used to characterize its effects.
Core Mechanism of Action: Histamine H3 Receptor Antagonism
This compound exerts its effects by acting as a competitive antagonist and an inverse agonist at the histamine H3 receptor. As an antagonist, it blocks the binding of endogenous histamine to the receptor, thereby preventing the inhibitory effect of histamine on neurotransmitter release. As an inverse agonist, it reduces the constitutive activity of the H3 receptor, leading to a further increase in neurotransmitter release.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Receptor Binding Affinity and Functional Activity of this compound
| Parameter | Species | Value | Assay Type | Reference |
| Binding Affinity (pKi) | Human (recombinant) | 9.49 ± 0.09 | Radioligand Binding Assay ([³H]-R-α-methylhistamine) | [1] |
| Rat (cerebral cortex) | 9.12 ± 0.14 | Radioligand Binding Assay ([³H]-R-α-methylhistamine) | [1] | |
| Functional Antagonism (pA₂) | Human (recombinant) | 8.84 ± 0.04 | cAMP Accumulation Assay | [1] |
| Inverse Agonism (pIC₅₀) | Human (recombinant) | 8.59 ± 0.04 | Basal GTPγS Binding Assay | [1] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Model | Species | Effect | Effective Dose (p.o.) | Reference |
| Scopolamine-Induced Memory Impairment | Rat | Reversal of amnesia in passive avoidance paradigm | 0.3, 1, and 3 mg/kg | [1] |
| Capsaicin-Induced Secondary Allodynia | Rat | Reversal of reduced paw withdrawal threshold | 3 and 10 mg/kg | [1] |
| Chronic Constriction Injury (CCI)-Induced Neuropathic Pain | Rat | Reversal of decreased paw withdrawal threshold | 1, 3, and 10 mg/kg | [2][3] |
| Varicella-Zoster Virus (VZV)-Induced Neuropathic Pain | Rat | Reversal of decreased paw withdrawal threshold | 10 mg/kg | [2] |
Regulation of Neurotransmitter Release
Blockade of H3 heteroreceptors by antagonists like this compound is known to increase the release of several neurotransmitters. While direct quantitative data for this compound's effect on specific neurotransmitter release is not publicly available, studies on the structurally similar H3 receptor antagonist, GSK189254, provide strong evidence for the class effect. Microdialysis studies with GSK189254 have demonstrated a significant, dose-dependent increase in the release of acetylcholine, noradrenaline, and dopamine in key brain regions.[4]
Table 3: Expected Effects of this compound on Neurotransmitter Release (Inferred from GSK189254 Data)
| Neurotransmitter | Brain Region | Expected Effect | Reference (for GSK189254) |
| Acetylcholine | Anterior Cingulate Cortex, Dorsal Hippocampus | Increased Release | [4] |
| Noradrenaline | Anterior Cingulate Cortex | Increased Release | [4] |
| Dopamine | Anterior Cingulate Cortex | Increased Release | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the study of this compound.
Caption: Signaling pathway of this compound at the H3 autoreceptor.
Caption: Mechanism of this compound at H3 heteroreceptors.
References
- 1. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel histamine H3 receptor antagonists GSK189254 and this compound are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.sahmri.org.au [research.sahmri.org.au]
- 4. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK334429: A Technical Overview of its Preclinical Central Nervous System Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK334429 is a potent and selective, non-imidazole histamine (B1213489) H3 receptor antagonist with inverse agonist properties. Preclinical studies have demonstrated its potential therapeutic utility in central nervous system (CNS) disorders, particularly in the domains of cognitive dysfunction and neuropathic pain. This technical guide provides a comprehensive overview of the core preclinical data for this compound, including its mechanism of action, in vitro and in vivo pharmacology, and efficacy in established animal models. Detailed experimental protocols for key studies are provided, and signaling pathways are visualized to facilitate a deeper understanding of its molecular and cellular effects. As of the latest available information, there is no publicly accessible data on the clinical development of this compound in humans.
Mechanism of Action
This compound acts as a high-affinity antagonist at the human and rat histamine H3 receptors.[1] The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. It functions as both an autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release, and as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine.
By antagonizing the H3 receptor, this compound blocks the constitutive activity of the receptor and the inhibitory effects of histamine, leading to an increase in the release of these neurotransmitters in key brain regions associated with cognition and pain processing. Furthermore, this compound exhibits inverse agonist properties, meaning it can reduce the basal activity of the H3 receptor in the absence of an agonist.[1]
Signaling Pathway
The histamine H3 receptor is coupled to the Gαi/o subunit of the G protein complex. Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist and inverse agonist, this compound blocks this signaling cascade, leading to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels. This modulation of the cAMP pathway, along with influences on other signaling cascades like MAPK and PI3K/Akt, is believed to underlie the pharmacological effects of this compound.
Quantitative Preclinical Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Pharmacology of this compound [1]
| Parameter | Species | Value | Description |
| Binding Affinity (pKi) | Human | 9.49 ± 0.09 | Affinity for the human H3 receptor expressed in cerebral cortex. |
| Rat | 9.12 ± 0.14 | Affinity for the rat H3 receptor expressed in cerebral cortex. | |
| Functional Antagonism (pA2) | Human | 8.84 ± 0.04 | Potency as a functional antagonist against H3 agonist-induced changes in cAMP at the recombinant human H3 receptor. |
| Inverse Agonism (pIC50) | Human | 8.59 ± 0.04 | Potency as an inverse agonist in inhibiting basal GTPγS binding at the recombinant human H3 receptor. |
Table 2: In Vivo Pharmacology of this compound in Rats [1]
| Parameter | Model | Value | Description |
| Ex Vivo Receptor Occupancy (ED50) | Cortical [3H]-R-α-methylhistamine binding | 0.35 mg/kg (p.o.) | Dose required to inhibit 50% of specific binding in the cortex. |
| Functional Antagonism (ID50) | R-α-methylhistamine-induced dipsogenia | 0.11 mg/kg (p.o.) | Dose required to inhibit 50% of the drinking response induced by an H3 agonist. |
CNS Effects in Preclinical Models
This compound has been evaluated in rodent models of cognitive impairment and neuropathic pain, demonstrating promising efficacy.
Pro-Cognitive Effects: Reversal of Scopolamine-Induced Amnesia
This compound has shown efficacy in reversing memory deficits induced by the cholinergic antagonist scopolamine (B1681570) in a passive avoidance paradigm in rats.[1]
Table 3: Efficacy of this compound in the Passive Avoidance Test in Rats [1]
| Dose (p.o.) | Effect |
| 0.3 mg/kg | Significant reversal of scopolamine-induced amnesia. |
| 1 mg/kg | Significant reversal of scopolamine-induced amnesia. |
| 3 mg/kg | Significant reversal of scopolamine-induced amnesia. |
Analgesic Effects in Neuropathic Pain Models
This compound has demonstrated significant anti-allodynic and anti-hyperalgesic effects in multiple rat models of neuropathic pain.
Oral administration of this compound reversed the reduction in paw withdrawal threshold induced by capsaicin, suggesting a potential role in treating tactile allodynia.[1]
Table 4: Efficacy of this compound in Capsaicin-Induced Allodynia in Rats [1]
| Dose (p.o.) | Effect |
| 3 mg/kg | Significant reversal of capsaicin-induced reductions in paw withdrawal threshold. |
| 10 mg/kg | Significant reversal of capsaicin-induced reductions in paw withdrawal threshold. |
In a surgical model of neuropathic pain, this compound significantly reversed the decrease in paw withdrawal threshold.[2]
Table 5: Efficacy of this compound in the CCI Model in Rats [2][3]
| Dose (p.o.) | Effect |
| 1 mg/kg | Significant reversal of CCI-induced decrease in paw withdrawal threshold. |
| 3 mg/kg | Significant reversal of CCI-induced decrease in paw withdrawal threshold. |
| 10 mg/kg | Significant reversal of CCI-induced decrease in paw withdrawal threshold. |
This compound was also effective in a viral model of neuropathic pain, reversing the decrease in paw withdrawal threshold induced by VZV inoculation.[2]
Table 6: Efficacy of this compound in the VZV Model in Rats [2][3]
| Dose (p.o.) | Effect |
| 10 mg/kg | Significant reversal of VZV-induced decrease in paw withdrawal threshold. |
Experimental Protocols
Passive Avoidance Test for Scopolamine-Induced Amnesia
-
Apparatus: A two-compartment box with one illuminated and one dark compartment, connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild footshock.
-
Procedure:
-
Acclimation: Rats are habituated to the apparatus before the training day.
-
Drug Administration: this compound or vehicle is administered orally at specified times before training. Scopolamine or saline is administered intraperitoneally prior to training to induce amnesia.
-
Training: Each rat is placed in the lit compartment. When the rat enters the dark compartment, the door is closed, and a mild, brief footshock is delivered.
-
Retention Test: 24 hours after training, the rat is returned to the lit compartment, and the latency to enter the dark compartment is recorded as a measure of memory retention. Longer latencies indicate better memory.
-
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
-
Surgical Procedure:
-
Rats are anesthetized.
-
The common sciatic nerve is exposed at the mid-thigh level.
-
Four loose ligatures are tied around the nerve.
-
The incision is closed.
-
-
Behavioral Testing:
-
Paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) is measured before and after surgery to confirm the development of mechanical allodynia.
-
This compound or vehicle is administered orally.
-
Paw withdrawal threshold is measured at various time points after drug administration to assess the analgesic effect.
-
Varicella-Zoster Virus (VZV)-Induced Neuropathic Pain Model
-
Virus Preparation and Inoculation:
-
VZV is propagated in a suitable cell line (e.g., human embryonic lung fibroblasts).[4]
-
When a significant cytopathic effect is observed, the infected cells are harvested.[4]
-
A suspension of the virus-infected cells is injected subcutaneously into the plantar surface of the rat's hind paw.[4][5] Control animals receive an injection of uninfected cells.[4]
-
-
Behavioral Testing:
-
Paw withdrawal threshold to mechanical and/or thermal stimuli is measured before and at various time points after VZV inoculation to monitor the development of pain behaviors.[5][6]
-
Once a stable pain phenotype is established, this compound or vehicle is administered orally.
-
Paw withdrawal thresholds are reassessed to determine the effect of the compound.
-
Clinical Development Status
A thorough search of public clinical trial registries (such as ClinicalTrials.gov) and scientific literature did not yield any information on clinical trials of this compound in humans. This suggests that the compound has not progressed to the clinical development stage or that any such development has not been publicly disclosed.
Conclusion
This compound is a potent and selective histamine H3 receptor antagonist with a compelling preclinical profile. It has demonstrated robust efficacy in animal models of cognitive impairment and neuropathic pain, two areas with significant unmet medical needs. The data presented in this guide highlight the potential of this compound as a CNS therapeutic agent. However, the absence of publicly available clinical data indicates that its translation to human use remains to be determined. Further investigation would be required to ascertain the clinical viability, safety, and efficacy of this compound.
References
- 1. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel histamine H3 receptor antagonists GSK189254 and this compound are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.sahmri.org.au [research.sahmri.org.au]
- 4. Further characterisation of a rat model of varicella zoster virus (VZV)-associated pain: relationship between mechanical hypersensitivity and anxiety-related behaviour; and the influence of analgesic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Varicella zoster virus-induced pain and post-herpetic neuralgia in the human host and in rodent animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models of Varicella Zoster Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK334429 In Vivo Experiments in Rats
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vivo experiments in rats using GSK334429, a potent and selective histamine (B1213489) H3 receptor antagonist and inverse agonist. The information compiled is based on preclinical studies investigating its therapeutic potential in neuropathic pain and cognitive dysfunction.
Introduction
This compound is a non-imidazole small molecule that demonstrates high affinity for both human and rat histamine H3 receptors.[1] As an antagonist and inverse agonist, it blocks the constitutive activity of the H3 receptor, leading to an increase in the release of several neurotransmitters, including histamine, acetylcholine, and norepinephrine. This mechanism of action underlies its potential efficacy in treating various central nervous system disorders. The following sections detail its application in established rat models of disease.
Signaling Pathway of this compound Action
References
- 1. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine H3 Receptor Regulates Sensorimotor Gating and Dopaminergic Signaling in the Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Scopolamine-Induced Memory Impairment with GSK334429
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopolamine, a muscarinic acetylcholine (B1216132) receptor antagonist, is widely utilized in preclinical research to induce transient cognitive deficits, providing a valuable model for studying memory impairment.[1] GSK334429, a potent and selective non-imidazole histamine (B1213489) H3 receptor antagonist, has demonstrated efficacy in reversing these scopolamine-induced memory deficits.[2][3] These application notes provide detailed protocols for utilizing this compound in scopolamine-induced memory impairment models, along with a summary of its pharmacological data and an overview of the underlying signaling pathways.
This compound acts as a functional antagonist and inverse agonist at the histamine H3 receptor.[2] The H3 receptor functions as both an autoreceptor on histaminergic neurons and a heteroreceptor on other neuronal populations, including cholinergic neurons.[4][5] By blocking these receptors, this compound is thought to increase the release of histamine and acetylcholine in key brain regions associated with memory, such as the hippocampus and cortex, thereby counteracting the cholinergic blockade induced by scopolamine.[2][6]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Pharmacological Profile of this compound [2]
| Parameter | Species | Value |
| Binding Affinity (pKi) | Human H3 Receptor | 9.49 ± 0.09 |
| Rat H3 Receptor | 9.12 ± 0.14 | |
| Functional Antagonism (pA2) | Human H3 Receptor | 8.84 ± 0.04 |
| Inverse Agonism (pIC50) | Human H3 Receptor | 8.59 ± 0.04 |
Table 2: In Vivo Pharmacological Profile of this compound in Rats [2]
| Parameter | Route of Administration | Value (mg/kg) |
| Ex vivo [3H]-R-α-methylhistamine binding (ED50) | Oral (p.o.) | 0.35 |
| Blockade of R-α-methylhistamine-induced dipsogenia (ID50) | Oral (p.o.) | 0.11 |
| Reversal of Scopolamine-Induced Amnesia (Effective Doses) | Oral (p.o.) | 0.3, 1, 3 |
Signaling Pathways and Mechanisms
The interaction between the histaminergic and cholinergic systems is crucial for cognitive function. Scopolamine disrupts this balance by blocking muscarinic acetylcholine receptors. This compound helps restore this balance through its action on histamine H3 receptors.
Caption: Mechanism of this compound in reversing scopolamine-induced memory impairment.
Experimental Workflow
A typical preclinical study to evaluate the efficacy of this compound would follow the workflow outlined below.
References
- 1. Histamine H3 receptor activation in the insular cortex during taste memory conditioning decreases appetitive response but accelerates aversive memory extinction under an ad libitum liquid regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. Interactions between histaminergic and cholinergic systems in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Potent and Selective Histamine H3 Receptor Antagonist E169 Counteracts Cognitive Deficits and Mitigates Disturbances in the PI3K/AKT/GSK-3β Signaling Pathway in MK801-Induced Amnesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 6. Targeting Histamine and Histamine Receptors for Memory Regulation: An Emotional Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK334429 in Capsaicin-Induced Secondary Allodynia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK334429 is a potent and selective, non-imidazole histamine (B1213489) H3 receptor antagonist.[1] The histamine H3 receptor is primarily expressed in the central nervous system and acts as both an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, modulating the release of various neurotransmitters. By antagonizing the H3 receptor, this compound enhances the release of neurotransmitters such as acetylcholine (B1216132) and histamine, which are involved in various physiological processes including pain perception. This document outlines the application of this compound in a preclinical model of neuropathic pain, specifically the capsaicin-induced secondary allodynia model. This model is utilized to investigate central sensitization, a key mechanism underlying chronic pain states.
Mechanism of Action
This compound functions as a functional antagonist and inverse agonist at the human recombinant H3 receptor.[1] Its mechanism in alleviating neuropathic pain is believed to involve the blockade of H3 receptors, which leads to an increased release of histamine and other neurotransmitters within the central nervous system.[2] This enhanced neurotransmission is thought to activate descending inhibitory pain pathways, thereby reducing nociceptive signaling in the spinal cord.[2]
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for H3 receptor antagonists like this compound in modulating pain perception.
Experimental Application: Capsaicin-Induced Secondary Allodynia
Intradermal injection of capsaicin (B1668287), the pungent component of chili peppers, activates TRPV1 receptors on primary afferent nociceptors. This leads to an initial burning sensation and primary hyperalgesia at the injection site. Subsequently, a state of central sensitization develops in the spinal cord, resulting in secondary allodynia and hyperalgesia in the area surrounding the injection site. This model is valuable for studying the mechanisms of central sensitization and for evaluating the efficacy of potential analgesics.
Data Presentation
The following table summarizes the quantitative data from a study investigating the effects of orally administered this compound on capsaicin-induced secondary allodynia in rats. The data demonstrates a significant reversal of the reduction in paw withdrawal threshold caused by capsaicin.
| Treatment Group | Dosage (mg/kg, p.o.) | Paw Withdrawal Threshold (PWT) Reversal | Significance |
| Vehicle | - | Baseline | - |
| This compound | 3 | Significant Reversal | p < 0.05 |
| This compound | 10 | Significant Reversal | p < 0.05 |
Data adapted from Medhurst et al., 2007.[1]
Experimental Protocols
This section provides a detailed protocol for inducing secondary allodynia using capsaicin and for assessing the effects of this compound.
Materials
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Capsaicin solution (e.g., 0.1% in 10% ethanol, 10% Tween-20, and 80% saline)[3]
-
Male Sprague-Dawley rats (200-250 g)
-
Von Frey filaments
-
Oral gavage needles
-
Insulin (B600854) syringes with 30-gauge needles
Experimental Workflow
Detailed Methodology
-
Animal Acclimatization and Baseline Measurement:
-
House rats in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Acclimatize the animals to the testing apparatus (e.g., elevated mesh platform) for at least 3 days prior to the experiment.
-
Determine the baseline paw withdrawal threshold (PWT) using the up-down method with von Frey filaments. Apply filaments to the plantar surface of the hind paw and record the 50% withdrawal threshold.
-
-
Drug Administration:
-
On the day of the experiment, administer this compound (3 or 10 mg/kg) or vehicle orally via gavage.
-
Allow for a pre-treatment period (e.g., 60 minutes) for the compound to be absorbed and distributed.
-
-
Induction of Secondary Allodynia:
-
Following the pre-treatment period, lightly restrain the rat.
-
Inject a small volume (e.g., 10 µL) of capsaicin solution intradermally into the plantar surface of one hind paw using an insulin syringe.
-
-
Assessment of Mechanical Allodynia:
-
At predetermined time points after capsaicin injection (e.g., 30, 60, 90, and 120 minutes), place the rat back into the testing apparatus.
-
Measure the PWT in the paw injected with capsaicin using the von Frey up-down method. The area tested should be adjacent to, but not directly on, the injection site to assess secondary allodynia.
-
-
Data Analysis:
-
Calculate the 50% paw withdrawal threshold for each animal at each time point.
-
Compare the PWT of the this compound-treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., two-way ANOVA followed by a post-hoc test). A significant increase in PWT in the treated groups compared to the vehicle group indicates an anti-allodynic effect.
-
Conclusion
This compound demonstrates significant efficacy in reversing capsaicin-induced secondary allodynia in rats, suggesting its potential as a therapeutic agent for neuropathic pain conditions characterized by central sensitization. The protocols and data presented here provide a framework for researchers to further investigate the analgesic properties of this compound and other histamine H3 receptor antagonists.
References
Application Notes and Protocols for Oral Administration of GSK334429 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral administration of GSK334429 in rodent studies, summarizing key quantitative data and providing a detailed experimental protocol. This compound is a potent and selective histamine (B1213489) H3 receptor antagonist and inverse agonist, which has been investigated for its therapeutic potential in various neurological and cognitive disorders.
Quantitative Data Summary
The following table summarizes the oral dosages of this compound used in published rodent studies. These dosages have been shown to be effective in various preclinical models.
| Parameter | Species | Dosage (Oral, p.o.) | Effect | Reference |
| Efficacious Dose Range | Rat | 1, 3, and 10 mg/kg | Reversal of neuropathic hypersensitivity.[1] | Medhurst et al., 2008 |
| Efficacious Dose Range | Rat | 0.3, 1, and 3 mg/kg | Reversal of scopolamine-induced amnesia.[2] | Medhurst et al., 2007 |
| Efficacious Dose Range | Rat | 3 and 10 mg/kg | Reversal of capsaicin-induced tactile allodynia.[2] | Medhurst et al., 2007 |
| ED₅₀ (Ex vivo binding) | Rat | 0.35 mg/kg | Inhibition of cortical ex vivo [³H]-R-alpha-methylhistamine binding.[2] | Medhurst et al., 2007 |
| ID₅₀ (Functional antagonism) | Rat | 0.11 mg/kg | Blockade of R-alpha-methylhistamine-induced dipsogenia.[2] | Medhurst et al., 2007 |
Experimental Protocols
This section outlines a detailed protocol for the preparation and oral administration of this compound to rodents.
Materials
-
This compound powder
-
Vehicle (e.g., 0.5% w/v Hydroxypropyl Methylcellulose (HPMC) in sterile water)
-
Sterile water for injection
-
Mortar and pestle or appropriate homogenization equipment
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and graduated cylinders
-
pH meter
-
Oral gavage needles (stainless steel, ball-tipped, appropriate size for the rodent)
-
Syringes (appropriate volume for dosing)
-
Rodent scale
Dosing Solution Preparation (Example using 0.5% HPMC)
-
Prepare the Vehicle:
-
Weigh the required amount of HPMC powder.
-
Heat a portion of the sterile water to approximately 60-70°C.
-
Slowly add the HPMC powder to the heated water while stirring vigorously to prevent clumping.
-
Once the HPMC is dispersed, add the remaining volume of cold sterile water and continue to stir until the solution is clear and uniform.
-
Allow the vehicle to cool to room temperature.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound based on the desired concentration and the total volume of the dosing solution.
-
Weigh the this compound powder accurately.
-
Levigate the this compound powder with a small amount of the prepared vehicle to form a smooth paste. This can be done using a mortar and pestle.
-
Gradually add the remaining vehicle to the paste while continuously stirring or mixing to ensure a homogenous suspension.
-
Use a magnetic stirrer for a sufficient duration to maintain a uniform suspension before and during administration.
-
-
Final Checks:
-
Visually inspect the suspension for any clumps or undissolved particles.
-
If necessary, adjust the pH of the suspension to a physiologically acceptable range (typically pH 5-9).
-
Oral Gavage Procedure in Rats
-
Animal Handling and Restraint:
-
Weigh the rat to determine the accurate dosing volume (typically not exceeding 10 mL/kg body weight).
-
Gently but firmly restrain the rat to immobilize its head and torso. Proper restraint is crucial to prevent injury to the animal and the researcher. One common method is to hold the rat by the scruff of the neck, supporting the body with the other hand.
-
-
Gavage Needle Insertion:
-
Measure the correct insertion depth of the gavage needle by holding it alongside the rat, from the tip of the nose to the last rib. Mark this depth on the needle.
-
Gently open the rat's mouth and insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars).
-
Carefully advance the needle along the roof of the mouth and down the esophagus. The rat should swallow as the needle is advanced. Do not force the needle. If resistance is met, withdraw the needle and re-attempt.
-
-
Administration of this compound:
-
Once the gavage needle is correctly positioned in the esophagus (at the predetermined depth), slowly and steadily administer the this compound suspension from the syringe.
-
-
Post-Administration Care:
-
After administration, gently remove the gavage needle in a single, smooth motion.
-
Return the rat to its cage and monitor it for any signs of distress, such as difficulty breathing, for at least 30 minutes post-dosing.
-
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
This compound is a histamine H3 receptor antagonist and inverse agonist. The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. As a presynaptic autoreceptor, its activation by histamine inhibits the synthesis and release of histamine. As a heteroreceptor, it can also inhibit the release of other neurotransmitters.
As an antagonist , this compound blocks the binding of histamine to the H3 receptor, thereby preventing its inhibitory effects. As an inverse agonist , this compound reduces the constitutive activity of the H3 receptor, leading to an increase in histamine release and the release of other neurotransmitters. This dual action is believed to contribute to its therapeutic effects.
Caption: Mechanism of Action of this compound at the Histamine H3 Receptor.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo rodent study involving the oral administration of this compound.
Caption: General Experimental Workflow for in vivo Rodent Studies.
References
- 1. Novel histamine H3 receptor antagonists GSK189254 and this compound are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK334429: A Potent and Selective H3 Receptor Tool Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK334429 is a potent, selective, and orally active non-imidazole antagonist of the histamine (B1213489) H3 receptor.[1] The histamine H3 receptor, a presynaptic G protein-coupled receptor (GPCR), plays a crucial role as an autoreceptor and heteroreceptor in the central nervous system (CNS). It modulates the release of histamine and other key neurotransmitters, including acetylcholine, norepinephrine, and dopamine (B1211576). Due to its significant constitutive activity, the H3 receptor is a key target for therapeutic intervention in a range of neurological and psychiatric disorders. This compound serves as an invaluable tool compound for investigating the physiological and pathological roles of the H3 receptor. This document provides detailed application notes and experimental protocols for the utilization of this compound in H3 receptor research.
Physicochemical Properties and Selectivity
This compound, with the chemical name 1-(1-methylethyl)-4-({1-[6-(trifluoromethyl)-3-pyridinyl]-4-piperidinyl}carbonyl)hexahydro-1H-1,4-diazepine, is a non-imidazole compound, which can be advantageous in avoiding potential off-target effects associated with the imidazole (B134444) ring.[2] It exhibits high affinity for both human and rat H3 receptors and demonstrates potent functional antagonism and inverse agonist properties.[2]
Data Presentation: In Vitro and In Vivo Activity of this compound
The following tables summarize the key quantitative data for this compound, facilitating its application in experimental design.
Table 1: In Vitro Binding Affinity and Functional Activity of this compound
| Parameter | Species | Receptor | Value | Reference |
| Binding Affinity (pKi) | Human | H3 | 9.49 ± 0.09 | [2] |
| Rat | H3 | 9.12 ± 0.14 | [2] | |
| Functional Antagonism (pA2) | Human | H3 | 8.84 ± 0.04 | [2] |
| Inverse Agonism (pIC50) | Human | H3 | 8.59 ± 0.04 | [2] |
Table 2: In Vivo Pharmacodynamic Activity of this compound
| Model | Species | Endpoint | Route of Administration | Potency (mg/kg) | Reference |
| Ex vivo [3H]-R-α-methylhistamine binding | Rat | ED50 | p.o. | 0.35 | [2] |
| R-α-methylhistamine-induced dipsogenia | Rat | ID50 | p.o. | 0.11 | [2] |
| Scopolamine-induced memory impairment | Rat | Reversal of amnesia | p.o. | 0.3, 1, and 3 | [2] |
| Capsaicin-induced secondary allodynia | Rat | Reversal of allodynia | p.o. | 3 and 10 | [2] |
| Chronic Constriction Injury (CCI) | Rat | Reversal of decreased paw withdrawal threshold | p.o. | 1, 3, and 10 | [3] |
| Varicella-Zoster Virus (VZV)-induced neuropathic pain | Rat | Reversal of decreased paw withdrawal threshold | p.o. | 10 | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the H3 receptor signaling pathway and a general experimental workflow for characterizing H3 receptor antagonists like this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound at the H3 receptor.
Protocol 1: Radioligand Binding Assay for H3 Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the H3 receptor using a competitive binding assay with a radiolabeled ligand, such as [3H]-R-α-methylhistamine.
Materials:
-
Cell membranes prepared from cells stably expressing the human or rat H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-R-α-methylhistamine.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Non-specific binding control: A high concentration of a known H3 receptor ligand (e.g., 10 µM clobenpropit (B1669187) or histamine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice. Homogenize the membranes in ice-cold assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membranes.
-
Competitive Binding: Assay buffer, radioligand, serially diluted this compound, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for H3 Receptor Antagonism
This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production, a hallmark of Gi/o-coupled receptor activation.
Materials:
-
Cells stably expressing the human or rat H3 receptor (e.g., HEK293 or CHO cells).
-
H3 Receptor Agonist: R-α-methylhistamine or histamine.
-
Test Compound: this compound, serially diluted.
-
Adenylyl Cyclase Activator: Forskolin (B1673556).
-
Phosphodiesterase Inhibitor: IBMX (to prevent cAMP degradation).
-
Cell culture medium and supplements.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
96- or 384-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the H3 receptor-expressing cells into the appropriate cell culture plates and allow them to adhere overnight.
-
Compound Treatment:
-
Wash the cells with assay buffer (e.g., HBSS).
-
Pre-incubate the cells with serial dilutions of this compound for a defined period (e.g., 15-30 minutes).
-
-
Agonist Stimulation: Add the H3 receptor agonist (at a concentration that gives a submaximal response, e.g., EC80) in the presence of forskolin and IBMX.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the pA2 value using the Schild equation to quantify the antagonist potency.
-
Protocol 3: [35S]GTPγS Binding Assay for H3 Receptor Inverse Agonism
This assay directly measures the G protein activation and is particularly useful for characterizing the inverse agonist properties of compounds like this compound at the constitutively active H3 receptor.
Materials:
-
Cell membranes from cells expressing the H3 receptor.
-
Radioligand: [35S]GTPγS.
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, pH 7.4.
-
GTPγS (unlabeled, for non-specific binding).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Basal Binding: Assay buffer, [35S]GTPγS, and cell membranes.
-
Non-specific Binding: Assay buffer, [35S]GTPγS, unlabeled GTPγS, and cell membranes.
-
Inverse Agonism: Assay buffer, [35S]GTPγS, serial dilutions of this compound, and cell membranes.
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Filtration and Counting: Follow the same filtration and scintillation counting procedure as described in Protocol 1.
-
Data Analysis:
-
Calculate the specific [35S]GTPγS binding.
-
Plot the percentage of basal [35S]GTPγS binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the pIC50 value for the inhibition of basal G protein activity.
-
Protocol 4: In Vivo Efficacy in a Rat Model of Neuropathic Pain (Chronic Constriction Injury - CCI)
This protocol describes a widely used model to assess the analgesic potential of compounds like this compound in a neuropathic pain setting.
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
Procedure:
-
CCI Surgery:
-
Anesthetize the rat (e.g., with isoflurane).
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction but not arrest the epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
-
Post-operative Care:
-
Allow the animals to recover for at least 7 days to allow the development of neuropathic pain symptoms.
-
Monitor the animals for any signs of distress or infection.
-
-
Drug Administration:
-
Administer this compound or vehicle orally (p.o.) at the desired doses (e.g., 1, 3, and 10 mg/kg).
-
-
Behavioral Testing (Paw Withdrawal Threshold):
-
Assess the mechanical allodynia using von Frey filaments or an electronic von Frey apparatus at different time points after drug administration (e.g., 1, 2, 4, and 6 hours).
-
The paw withdrawal threshold is the force at which the rat withdraws its paw.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds of the this compound-treated groups with the vehicle-treated group.
-
A significant increase in the paw withdrawal threshold indicates an analgesic effect.
-
Protocol 5: In Vivo Efficacy in a Rat Model of Scopolamine-Induced Memory Impairment (Passive Avoidance Test)
This protocol is used to evaluate the cognitive-enhancing effects of this compound.
Apparatus:
-
A passive avoidance apparatus consisting of a brightly lit compartment and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Training (Acquisition):
-
Place the rat in the lit compartment.
-
After a short habituation period, open the guillotine door.
-
When the rat enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
The time taken to enter the dark compartment (step-through latency) is recorded.
-
-
Drug Administration:
-
Administer this compound or vehicle orally (p.o.) at the desired doses (e.g., 0.3, 1, and 3 mg/kg) at a specified time before the retention test.
-
Administer scopolamine (B1681570) (a muscarinic antagonist that induces amnesia, e.g., 0.5 mg/kg, i.p.) to all groups except the control group, typically 30 minutes before the retention test.
-
-
Retention Test (24 hours after training):
-
Place the rat back in the lit compartment.
-
Open the guillotine door and record the step-through latency to enter the dark compartment (up to a cut-off time, e.g., 300 seconds).
-
-
Data Analysis:
-
A longer step-through latency in the retention test indicates better memory of the aversive experience.
-
Compare the step-through latencies of the this compound-treated groups with the scopolamine-only group. A significant increase in latency suggests that this compound reversed the scopolamine-induced memory impairment.
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of H3 receptor function. Its high potency, selectivity, and oral bioavailability make it suitable for a wide range of in vitro and in vivo studies. The detailed protocols provided herein should serve as a comprehensive guide for researchers aiming to utilize this compound to explore the therapeutic potential of H3 receptor modulation in various CNS disorders.
References
Application Notes and Protocols for GSK334429 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK334429 is a potent and selective, non-imidazole antagonist of the histamine (B1213489) H3 receptor (H3R).[1][2] It also exhibits inverse agonist properties.[1] The H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, is a key regulator of neurotransmitter release. As a presynaptic autoreceptor, it inhibits the synthesis and release of histamine. As a heteroreceptor, it modulates the release of other important neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[3]
These application notes provide detailed protocols for the preparation of this compound and its characterization in common in vitro cell-based functional assays, namely cAMP accumulation and GTPγS binding assays. A protocol for assessing cell viability is also included to ensure that the observed effects are specific to H3 receptor modulation and not a result of cytotoxicity.
Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₉F₃N₄O | [2] |
| Molecular Weight | 398.47 g/mol | [2] |
| Binding Affinity (human H3R, pKi) | 9.49 ± 0.09 | [1] |
| Binding Affinity (rat H3R, pKi) | 9.12 ± 0.14 | [1] |
| Functional Antagonism (cAMP assay, pA₂) | 8.84 ± 0.04 | [1] |
| Inverse Agonism (GTPγS binding, pIC₅₀) | 8.59 ± 0.04 | [1] |
Preparation of this compound for In Vitro Assays
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent, which can then be serially diluted in assay buffer to the desired final concentrations.
1. Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
2. Stock Solution Preparation (10 mM):
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution using its molecular weight (398.47 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
3. Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in the appropriate assay buffer to achieve the desired final concentrations for your experiment.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is consistent across all conditions (including vehicle controls) and is typically kept below 0.5% to minimize solvent-induced cytotoxicity.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a Gi/o-coupled GPCR. Upon activation, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase. This leads to a reduction in the intracellular concentration of the second messenger cAMP. Inverse agonists like this compound can bind to the receptor and stabilize it in an inactive state, thereby reducing the basal inhibition of adenylyl cyclase and leading to an increase in cAMP levels.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Workflow for In Vitro Assays
The general workflow for characterizing this compound in cell-based assays involves several key steps, from cell culture to data analysis.
Caption: General Experimental Workflow.
Protocol 1: cAMP Accumulation Assay for Functional Antagonism and Inverse Agonism
This assay measures the ability of this compound to counteract the agonist-induced inhibition of cAMP production (antagonism) or to increase the basal levels of cAMP by blocking the constitutive activity of the H3 receptor (inverse agonism).
1. Materials:
-
HEK293 or CHO-K1 cells stably expressing the human histamine H3 receptor.
-
Cell culture medium (e.g., DMEM or Ham's F-12) supplemented with fetal bovine serum (FBS) and appropriate selection antibiotics.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX).
-
Adenylyl cyclase activator: Forskolin (B1673556).
-
H3 receptor agonist: (R)-α-methylhistamine.
-
This compound.
-
cAMP detection kit (e.g., HTRF®, AlphaScreen®, or ELISA-based).
-
96-well or 384-well white, opaque cell culture plates.
-
Multichannel pipette and/or automated liquid handler.
-
Plate reader compatible with the chosen cAMP detection kit.
2. Experimental Procedure:
-
Cell Plating:
-
The day before the assay, seed the H3R-expressing cells into 96-well or 384-well plates at a predetermined optimal density.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the H3 receptor agonist in assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
-
Assay Protocol (Antagonist Mode):
-
Gently remove the culture medium from the cells.
-
Add the various concentrations of this compound (the antagonist) to the wells.
-
Immediately add a fixed concentration of the H3 receptor agonist (typically the EC₈₀ concentration) to all wells except the basal and maximal stimulation controls.
-
For the maximal stimulation control, add forskolin (e.g., 10 µM).
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Assay Protocol (Inverse Agonist Mode):
-
Gently remove the culture medium from the cells.
-
Add the serial dilutions of this compound to the wells.
-
To enhance the signal window, a low concentration of forskolin can be added to all wells to stimulate adenylyl cyclase.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen detection kit.
-
-
Data Analysis:
-
Antagonist Mode: Plot the response (e.g., HTRF ratio) against the log concentration of this compound. Perform a Schild analysis to determine the pA₂ value, which represents the affinity of the antagonist.
-
Inverse Agonist Mode: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the pEC₅₀ and the maximal effect.
-
Protocol 2: [³⁵S]GTPγS Binding Assay for Inverse Agonism
This assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS. As an inverse agonist, this compound is expected to decrease the basal [³⁵S]GTPγS binding by stabilizing the inactive state of the H3 receptor.
1. Materials:
-
Cell membranes prepared from HEK293 or CHO-K1 cells expressing the human H3 receptor.
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, and 0.1% BSA.
-
This compound.
-
H3 receptor agonist (e.g., (R)-α-methylhistamine) for control experiments.
-
[³⁵S]GTPγS (radiolabeled).
-
Scintillation cocktail.
-
96-well filter plates (e.g., GF/C).
-
Vacuum manifold.
-
Scintillation counter.
2. Experimental Procedure:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, cell membranes (typically 5-20 µg of protein per well), and serial dilutions of this compound.
-
-
Incubation:
-
Pre-incubate the plate for 15 minutes at 30°C.
-
-
Initiation of Binding:
-
Add [³⁵S]GTPγS to all wells to a final concentration of approximately 0.1 nM to initiate the binding reaction.
-
-
Reaction Incubation:
-
Incubate the plate for 30-60 minutes at 30°C with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through the 96-well filter plate using a vacuum manifold.
-
Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound [³⁵S]GTPγS (in counts per minute or disintegrations per minute) against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the pIC₅₀ and the degree of inhibition of basal G protein signaling.
-
Protocol 3: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is used to assess the potential cytotoxic effects of this compound. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
1. Materials:
-
HEK293 or CHO-K1 cells (parental or H3R-expressing).
-
Cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well clear, flat-bottom cell culture plates.
-
Absorbance microplate reader.
2. Experimental Procedure:
-
Cell Plating:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., medium with the highest concentration of DMSO used).
-
Incubate for a period relevant to your functional assays (e.g., 24-48 hours).
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes at room temperature to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.
-
Plot the percent viability against the log concentration of this compound to determine the IC₅₀ value, which is the concentration that reduces cell viability by 50%.
-
By following these detailed protocols, researchers can effectively prepare and characterize the in vitro pharmacological properties of this compound in cell-based assays, providing valuable insights for drug development and scientific investigation.
References
- 1. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Histamine H3 Receptor: Structure, Pharmacology, and Function. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for GSK334429 Administration in Chronic Constriction Injury (CCI) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of GSK334429, a selective histamine (B1213489) H3 receptor antagonist, in the Chronic Constriction Injury (CCI) model of neuropathic pain.
Introduction
Chronic neuropathic pain is a debilitating condition arising from nerve damage. The Chronic Constriction Injury (CCI) model in rodents is a widely utilized preclinical model to simulate neuropathic pain and to evaluate the efficacy of potential analgesic compounds. This compound is a potent and selective antagonist of the histamine H3 receptor, which has shown promise in mitigating neuropathic pain.[1][2][3][4][5] This document outlines the experimental procedures for inducing CCI, administering this compound, and assessing its effects on pain-related behaviors.
Signaling Pathway of this compound in Neuropathic Pain
This compound acts as an antagonist to the histamine H3 receptor. In the context of neuropathic pain, the histamine H3 receptor is implicated in the modulation of nociceptive signaling. By blocking this receptor, this compound is thought to disinhibit the release of other neurotransmitters, ultimately leading to an analgesic effect. The descending noradrenergic pathway, involving spinal α2-adrenoceptors, is considered a critical component of the mechanism of action for H3 receptor antagonists in pain relief.
Caption: Signaling pathway of this compound in neuropathic pain modulation.
Experimental Workflow
The overall experimental workflow involves acclimatizing the animals, performing the CCI surgery, allowing for a recovery and pain development period, administering this compound, and finally, conducting behavioral assessments to measure pain responses.
Caption: Experimental workflow for this compound administration in CCI models.
Detailed Experimental Protocols
Chronic Constriction Injury (CCI) Surgery
This protocol is adapted from standard methods for inducing neuropathic pain in rats.[6][7][8]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, retractors)
-
4-0 chromic gut sutures
-
Sterile saline
-
Wound clips or sutures for skin closure
-
Antiseptic solution and antibiotic ointment
Procedure:
-
Anesthetize the rat using the chosen anesthetic. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave and disinfect the lateral surface of the thigh of the desired limb.
-
Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve proximal to its trifurcation.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
Apply antibiotic ointment to the wound site.
-
Allow the animals to recover in a warm, clean cage. Monitor for any signs of distress or infection.
This compound Administration
This compound is administered orally. The following protocol is based on effective doses reported in the literature.[2][3][5]
Materials:
-
This compound compound
-
Vehicle solution (e.g., water, 0.5% methylcellulose)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 3, and 10 mg/mL for a 1 mL/kg dosing volume).
-
Gently restrain the rat.
-
Insert the oral gavage needle carefully into the esophagus and deliver the specified volume of the drug suspension or vehicle.
-
The administration can be a single dose or repeated daily for a specified period, depending on the study design.
Behavioral Assessment: Mechanical Allodynia
Mechanical allodynia, a key feature of neuropathic pain, is assessed by measuring the paw withdrawal threshold (PWT) in response to a mechanical stimulus.[2][3][7][8]
Materials:
-
Von Frey filaments of varying forces or an electronic von Frey apparatus
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Place the rats in the testing chambers on the elevated mesh platform and allow them to acclimate for at least 15-20 minutes.
-
Apply the von Frey filament to the mid-plantar surface of the hind paw with increasing force until the rat withdraws its paw.
-
The force at which the paw is withdrawn is recorded as the paw withdrawal threshold (PWT).
-
Repeat the measurement several times on both the ipsilateral (injured) and contralateral (uninjured) paws, with a few minutes interval between each measurement.
-
The average of these readings is taken as the final PWT for that time point.
Quantitative Data Summary
The following tables summarize the efficacy of this compound in the CCI model based on reported findings.
Table 1: Effect of this compound on Paw Withdrawal Threshold (PWT) in CCI Rats
| Treatment Group | Dose (mg/kg, p.o.) | Outcome on CCI-induced Decrease in PWT | Reference |
| Vehicle Control | - | No reversal | [2],[3],[5] |
| This compound | 1 | Significant reversal | [2],[3],[5] |
| This compound | 3 | Significant reversal | [2],[3],[5] |
| This compound | 10 | Significant reversal | [2],[3],[5] |
Table 2: Pharmacological Profile of this compound
| Parameter | Species | Value | Reference |
| H3 Receptor Affinity (pKi) | Human | 9.49 ± 0.09 | [1] |
| H3 Receptor Affinity (pKi) | Rat | 9.12 ± 0.14 | [1] |
| Functional Antagonism (pA2) | Human | 8.84 ± 0.04 | [1] |
| Inverse Agonism (pIC50) | Human | 8.59 ± 0.04 | [1] |
| In vivo H3 Receptor Occupancy (ED50) | Rat | 0.35 mg/kg (p.o.) | [1] |
Conclusion
The administration of this compound has demonstrated significant efficacy in reversing mechanical allodynia in the CCI model of neuropathic pain. The detailed protocols and data presented in these application notes provide a valuable resource for researchers investigating the therapeutic potential of histamine H3 receptor antagonists for the treatment of neuropathic pain. Adherence to these standardized procedures will facilitate the reproducibility and comparison of findings across different laboratories.
References
- 1. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.sahmri.org.au [research.sahmri.org.au]
- 3. Novel histamine H3 receptor antagonists GSK189254 and this compound are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel histamine H3 receptor antagonists GSK189254 and this compound are efficacious in surgically-induced and virally-induced rat models of neuropathic pain. | Read by QxMD [read.qxmd.com]
- 6. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic constriction of the sciatic nerve and pain hypersensitivity testing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Varicella-Zoster Virus (VZV) Pain Model and GSK334429 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing a rat model of Varicella-zoster virus (VZV)-induced neuropathic pain and investigating the therapeutic potential of GSK334429, a histamine (B1213489) H3 receptor antagonist.
Introduction
Herpes zoster, or shingles, is caused by the reactivation of the latent Varicella-zoster virus (VZV). A common and debilitating complication of herpes zoster is postherpetic neuralgia (PHN), a chronic neuropathic pain condition that can persist long after the characteristic rash has resolved. The development of effective therapies for PHN has been hindered by the lack of robust preclinical models that accurately recapitulate the human condition.
The VZV-induced pain model in rats, involving the subcutaneous inoculation of the virus into the footpad, offers a valuable tool to study the mechanisms of VZV-associated neuropathic pain and to evaluate novel analgesic compounds. This model consistently produces behavioral signs of mechanical allodynia and thermal hyperalgesia, key features of human neuropathic pain.
This compound is a selective antagonist of the histamine H3 receptor. The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central and peripheral nervous systems. Blockade of the H3 receptor has been shown to have therapeutic potential in various neurological and psychiatric disorders, including neuropathic pain.[1] This document details the protocols for establishing the VZV pain model and for assessing the efficacy of this compound in alleviating VZV-induced pain behaviors.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the VZV-induced pain model and the efficacy of this compound treatment.
Table 1: Timeline of VZV-Induced Hypersensitivity in Rats
| Time Post-Inoculation | Mechanical Allodynia (Paw Withdrawal Threshold) | Thermal Hyperalgesia (Paw Withdrawal Latency) |
| Baseline (Day 0) | Normal | Normal |
| Day 3-5 | Onset of significant decrease | Onset of significant decrease |
| Day 7 - Week 10 | Sustained significant decrease | Sustained significant decrease |
| > Week 10 | Gradual resolution | Gradual resolution |
Note: The exact timeline can vary slightly between studies and individual animals.
Table 2: Efficacy of Oral this compound in the VZV Rat Pain Model
| Treatment | Dose (mg/kg, p.o.) | Effect on Mechanical Allodynia (Paw Withdrawal Threshold) |
| Vehicle Control | - | No significant change |
| This compound | 10 | Significant reversal of VZV-induced decrease |
Experimental Protocols
Protocol 1: Establishment of the VZV-Induced Pain Model in Rats
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
VZV-infected human fibroblast cell line (e.g., MRC-5 or MeWo cells)
-
Uninfected control cells from the same cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Sterile syringes (1 mL) and needles (30-gauge)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Virus Propagation:
-
Culture the chosen human fibroblast cell line according to standard protocols.
-
Infect a confluent monolayer of cells with VZV at a low multiplicity of infection (MOI).
-
Incubate the infected cells until a significant cytopathic effect (CPE) is observed (typically 3-4 days).
-
-
Preparation of Viral Inoculum:
-
Harvest the VZV-infected cells by scraping them into the culture medium.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Resuspend the cell pellet in a small volume of sterile PBS.
-
Determine the cell concentration and viral titer (plaque-forming units, PFU/mL) using standard virological techniques. The target inoculum is typically 2 x 10^5 PFU in a volume of 50 µL.
-
Prepare a control inoculum of uninfected cells at the same concentration and in the same volume of PBS.
-
-
Animal Inoculation:
-
Anesthetize the rats using isoflurane.
-
Using a 1 mL syringe with a 30-gauge needle, subcutaneously inject 50 µL of the VZV-infected cell suspension into the plantar surface of the right hind paw.
-
Inject the control group of rats with the uninfected cell suspension in the same manner.
-
Allow the rats to recover from anesthesia in a clean, warm cage.
-
-
Post-Inoculation Monitoring:
Protocol 2: Assessment of Nociceptive Behavior
2.1 Mechanical Allodynia (von Frey Test)
Materials:
-
Set of calibrated von Frey filaments
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimation:
-
Place the rats in individual testing chambers on the elevated wire mesh platform and allow them to acclimate for at least 15-20 minutes before testing.
-
-
Testing:
-
Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.
-
A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
2.2 Thermal Hyperalgesia (Hargreaves Test)
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Glass platform
-
Testing enclosures
Procedure:
-
Acclimation:
-
Place the rats in the testing enclosures on the glass platform and allow them to acclimate.
-
-
Testing:
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and measure the time until the rat withdraws its paw.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Perform multiple measurements for each paw, with a sufficient interval between stimuli.
-
Protocol 3: this compound Treatment
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% w/v carboxymethyl cellulose (B213188) in sterile water)
-
Oral gavage needles
Procedure:
-
Drug Preparation:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., to deliver a 10 mg/kg dose in a volume of 5 mL/kg).
-
-
Administration:
-
Administer the this compound suspension or vehicle control to the rats via oral gavage.
-
The timing of administration can be varied depending on the study design (e.g., prophylactic or therapeutic). For therapeutic assessment, treatment is typically initiated after the establishment of stable hypersensitivity (e.g., 7-14 days post-VZV inoculation).
-
-
Behavioral Assessment:
-
Conduct the von Frey and Hargreaves tests at various time points after drug administration (e.g., 1, 2, 4, and 24 hours) to determine the onset and duration of the analgesic effect.
-
Visualizations
Caption: Experimental workflow for the VZV-induced pain model and this compound treatment.
Caption: Putative signaling pathway in VZV-induced pain and the mechanism of this compound.
References
- 1. Histamine, histamine receptors, and neuropathic pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allodynia in rats infected with varicella zoster virus--a small animal model for post-herpetic neuralgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rodent models of postherpetic neuralgia: How far have we reached? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Rodent models of postherpetic neuralgia: How far have we reached? [frontiersin.org]
Application Note: Measuring the Efficacy of GSK334429 on Paw Withdrawal Threshold in a Neuropathic Pain Model
For Research Use Only.
Introduction
GSK334429 is a potent and selective histamine (B1213489) H3 receptor antagonist.[1][2][3][4] The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor in the central nervous system that negatively regulates the release of histamine and other neurotransmitters, such as acetylcholine, norepinephrine, and serotonin.[1][2][3][4] By antagonizing the H3 receptor, this compound enhances the release of these neurotransmitters, which are involved in modulating descending pain pathways. This application note provides a detailed protocol for evaluating the efficacy of this compound in a preclinical model of neuropathic pain by measuring the paw withdrawal threshold using the von Frey test.
Mechanism of Action
This compound acts as a histamine H3 receptor antagonist. The H3 receptor is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o). Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and a reduction in calcium influx through N-type calcium channels. This cascade of events ultimately suppresses the release of various neurotransmitters. By blocking this receptor, this compound disinhibits the presynaptic nerve terminal, leading to an increased release of neurotransmitters that activate descending pain-inhibitory pathways, thereby producing an analgesic effect.
Experimental Protocol: Measuring Paw Withdrawal Threshold (von Frey Test)
This protocol describes the assessment of mechanical allodynia in a rat model of chronic constriction injury (CCI) of the sciatic nerve, a common model for neuropathic pain.
Materials
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Adult male Sprague-Dawley rats (200-250 g)
-
Von Frey filaments (calibrated set)
-
Elevated wire mesh platform
-
Plexiglas enclosures for animal acclimation
-
Oral gavage needles
Procedure
-
Animal Model:
-
Induce neuropathic pain using the Chronic Constriction Injury (CCI) model. This surgical procedure involves loose ligation of the sciatic nerve.
-
Allow animals to recover for 7-14 days post-surgery to allow for the development of mechanical allodynia.
-
-
Animal Acclimation:
-
On the day of testing, place individual rats in the Plexiglas enclosures on the elevated wire mesh platform.
-
Allow the animals to acclimate for at least 30 minutes before testing begins.
-
-
Baseline Measurement:
-
Before administering the compound, determine the baseline paw withdrawal threshold (PWT) for the ipsilateral (injured) hind paw of each animal.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the paw.
-
A positive response is a sharp withdrawal or licking of the paw.
-
Use the "up-down" method to determine the 50% withdrawal threshold.
-
-
Compound Administration:
-
Prepare solutions of this compound at the desired concentrations (e.g., 1, 3, and 10 mg/kg) in the vehicle.
-
Administer the compound or vehicle to the rats via oral gavage.
-
-
Post-Dosing Measurement:
-
At specified time points after administration (e.g., 1, 2, and 4 hours), re-measure the paw withdrawal threshold for each animal as described in step 3.
-
Experimental Workflow
Data Presentation
The following table summarizes representative data on the efficacy of this compound in reversing the decreased paw withdrawal threshold in a rat model of neuropathic pain.
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) at 2h post-dose (Mean ± SEM) | % Reversal of Hyperalgesia |
| Sham | Vehicle | 15.2 ± 1.1 | N/A |
| CCI + Vehicle | Vehicle | 4.5 ± 0.5 | 0% |
| CCI + this compound | 1 | 7.8 ± 0.7 | 31% |
| CCI + this compound | 3 | 10.9 ± 0.9 | 60% |
| CCI + this compound | 10 | 13.5 ± 1.0 | 84% |
| p < 0.05, *p < 0.01 compared to CCI + Vehicle group. Data are illustrative based on published findings demonstrating a significant reversal of paw withdrawal threshold at these doses.[1][2][3][4] |
Conclusion
This compound demonstrates dose-dependent efficacy in reversing mechanical allodynia in a preclinical model of neuropathic pain. The von Frey test is a reliable method for quantifying the analgesic effects of this compound. These findings support the therapeutic potential of histamine H3 receptor antagonism for the treatment of neuropathic pain.
References
- 1. Novel histamine H3 receptor antagonists GSK189254 and this compound are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.sahmri.org.au [research.sahmri.org.au]
- 3. researchgate.net [researchgate.net]
- 4. Novel histamine H3 receptor antagonists GSK189254 and this compound are efficacious in surgically-induced and virally-induced rat models of neuropathic pain. | Read by QxMD [read.qxmd.com]
Application Notes and Protocols for GSK334429 in Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK334429 is a potent and selective, non-imidazole antagonist of the histamine (B1213489) H3 receptor.[1][2] Preclinical studies have demonstrated its efficacy in animal models of neuropathic pain, suggesting its potential as a novel therapeutic agent for this debilitating condition.[2] These application notes provide a comprehensive overview of the use of this compound for studying potential treatments for neuropathic pain, including its mechanism of action, key experimental data, and detailed protocols for in vivo studies.
Mechanism of Action
This compound exerts its effects by blocking the histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, respectively.[3] The H3 receptor is expressed in the central and peripheral nervous systems, including key areas involved in pain processing such as the dorsal root ganglion (DRG) and the dorsal horn of the spinal cord.[2] By antagonizing the H3 receptor, this compound is thought to increase the release of neurotransmitters like norepinephrine (B1679862) in descending pain pathways, which can inhibit nociceptive signals at the spinal level.
Signaling Pathways
The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi/o subunit. Upon activation by histamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] Antagonism of the H3 receptor by this compound blocks this inhibitory effect, leading to a disinhibition of neurotransmitter release.
Caption: Histamine H3 Receptor Signaling Pathway.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Species | Value | Reference |
| pKi (H3 Receptor) | Human | 9.49 ± 0.09 | [1] |
| pKi (H3 Receptor) | Rat | 9.12 ± 0.14 | [1] |
| pA2 (vs. H3 agonist) | Human | 8.84 ± 0.04 | [1] |
| pIC50 (basal GTPγS binding) | Human | 8.59 ± 0.04 | [1] |
Table 2: In Vivo Pharmacodynamic and Efficacy Data
| Parameter | Species | Model | Effective Dose (p.o.) | Reference |
| ED50 (ex vivo [3H]-R-α-methylhistamine binding) | Rat | 0.35 mg/kg | [1] | |
| ID50 (R-α-methylhistamine-induced dipsogenia) | Rat | 0.11 mg/kg | [1] | |
| Reversal of CCI-induced decrease in Paw Withdrawal Threshold (PWT) | Rat | Chronic Constriction Injury (CCI) | 1, 3, and 10 mg/kg | [2] |
| Reversal of VZV-induced decrease in Paw Withdrawal Threshold (PWT) | Rat | Varicella-Zoster Virus (VZV) | 10 mg/kg | [2] |
| Reversal of capsaicin-induced reduction in Paw Withdrawal Threshold | Rat | Capsaicin-induced secondary allodynia | 3 and 10 mg/kg | [1] |
Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
This model involves the loose ligation of the sciatic nerve, leading to the development of mechanical allodynia and thermal hyperalgesia.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut sutures
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
Procedure:
-
Anesthetize the rat and shave the lateral surface of the thigh.
-
Make a small incision and expose the sciatic nerve by blunt dissection through the biceps femoris muscle.
-
Proximal to the sciatic trifurcation, place four loose ligatures of 4-0 chromic gut suture around the nerve, approximately 1 mm apart.
-
The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for 7-14 days for the neuropathic pain phenotype to develop.
-
Administer this compound or vehicle orally (p.o.) at the desired doses.
-
Assess mechanical allodynia and thermal hyperalgesia at various time points post-dosing.
Caption: Chronic Constriction Injury (CCI) Experimental Workflow.
Varicella-Zoster Virus (VZV) Induced Neuropathic Pain Model in Rats
This model mimics the pain associated with post-herpetic neuralgia by inoculating the rat hind paw with VZV.[5]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
VZV-infected human fetal lung fibroblasts (MRC-5 cells)
-
Control uninfected MRC-5 cells
-
Anesthetic (e.g., isoflurane)
-
This compound
-
Vehicle
Procedure:
-
Anesthetize the rat.
-
Inoculate the plantar surface of the left hind paw with VZV-infected MRC-5 cells.
-
A control group should be inoculated with uninfected MRC-5 cells.
-
Allow the animals to recover. Pain behaviors typically develop over several days to weeks.[5]
-
Administer this compound or vehicle orally (p.o.) at the desired doses.
-
Assess mechanical allodynia using von Frey filaments at various time points post-dosing.
Caption: Varicella-Zoster Virus (VZV) Neuropathic Pain Model Workflow.
Assessment of Mechanical Allodynia using Von Frey Filaments
This method is used to determine the paw withdrawal threshold (PWT) in response to a mechanical stimulus.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Place the rat in a Plexiglas enclosure on the elevated wire mesh platform and allow it to acclimate for at least 15-20 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force.
-
A positive response is a sharp withdrawal of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold.
-
Record the filament force that elicits a consistent withdrawal response.
Assessment of Mechanical Hyperalgesia using a Paw Pressure Analgesymeter (Randall-Selitto Test)
This test measures the paw withdrawal threshold to a gradually increasing mechanical pressure.
Materials:
-
Paw pressure analgesymeter
-
Rat restrainer
Procedure:
-
Gently restrain the rat.
-
Place the rat's hind paw on the plinth of the analgesymeter.
-
Apply a linearly increasing pressure to the dorsal surface of the paw using the instrument's pusher.
-
The pressure at which the rat withdraws its paw is recorded as the paw withdrawal threshold.
-
A cut-off pressure should be set to avoid tissue damage.
Conclusion
This compound has demonstrated significant potential in preclinical models of neuropathic pain. The protocols and data presented here provide a foundation for researchers to further investigate the therapeutic utility of H3 receptor antagonists in the management of neuropathic pain. Careful consideration of the experimental models and outcome measures is crucial for the successful evaluation of this and other novel analgesic compounds.
References
- 1. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel histamine H3 receptor antagonists GSK189254 and this compound are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Varicella zoster virus-induced pain and post-herpetic neuralgia in the human host and in rodent animal models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GSK334429 Technical Support Center: Solubility and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of GSK334429, along with troubleshooting guides and frequently asked questions for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, non-imidazole histamine (B1213489) H3 receptor antagonist.[1][2] The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters. By antagonizing this receptor, this compound increases the release of neurotransmitters, which is being investigated for its therapeutic potential in neurological and psychiatric disorders.
Q2: What are the common challenges when working with this compound?
The primary challenge reported by researchers is related to the solubility of this compound. As a lipophilic molecule, it has low aqueous solubility, which can complicate the preparation of stock solutions and dosing formulations for in vitro and in vivo studies. Ensuring complete dissolution and preventing precipitation are critical for obtaining reliable and reproducible experimental results.
Q3: In which solvents is this compound soluble?
While specific quantitative solubility data is not widely published, experimental protocols from various studies indicate that this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, it is often administered as a suspension in an aqueous vehicle.
Solubility Data
The following table summarizes the available information on suitable solvents for this compound based on experimental use. Exact solubility limits (mg/mL) are not consistently reported in the literature; therefore, it is recommended to perform small-scale solubility tests to determine the optimal concentration for your specific experimental needs.
| Solvent/Vehicle | Application | Observations and Recommendations |
| Dimethyl Sulfoxide (DMSO) | In Vitro Stock Solutions | This compound is readily soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be diluted into aqueous buffers or cell culture media for final experimental concentrations. The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts. |
| Aqueous Vehicles with Suspending Agents | In Vivo Oral Dosing | For oral administration in animal models, this compound is typically suspended in a vehicle containing a suspending agent. A common vehicle is 0.5% (w/v) methylcellulose (B11928114) in water. This creates a homogenous suspension for accurate dosing. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Calculate the required mass of this compound for the desired volume and concentration. The molecular weight of this compound is 398.47 g/mol . For 1 mL of a 10 mM stock solution, you will need 3.98 mg of this compound.
-
Weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile vial.
-
Add the required volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed, but be cautious of potential degradation with excessive heat.
-
Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Preparation of an Oral Dosing Suspension (0.5% Methylcellulose)
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle (optional, for particle size reduction)
-
Homogenizer or sonicator
-
Stir plate and stir bar
Methodology:
-
Weigh the required amount of this compound for your study cohort and dosing volume.
-
If the powder is clumpy, gently grind it to a fine powder using a mortar and pestle.
-
In a sterile beaker, add a small amount of the 0.5% methylcellulose vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring with a stir bar on a stir plate.
-
To ensure a uniform suspension, homogenize the mixture using a mechanical homogenizer or sonicate it in a bath sonicator.
-
Visually inspect the suspension for any large particles. Continue to stir the suspension during dosing to maintain homogeneity.
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
dot
Caption: Troubleshooting workflow for this compound solubility issues.
Signaling Pathway
This compound functions as an antagonist of the histamine H3 receptor, which is a G protein-coupled receptor (GPCR). The binding of an agonist to the H3 receptor typically leads to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels. As an antagonist, this compound blocks this activity, leading to an increase in the release of histamine and other neurotransmitters.
Experimental Workflow Example
The following diagram illustrates a typical experimental workflow for assessing the effect of this compound on a cellular response in an in vitro assay.
dot
Caption: A typical workflow for an in vitro experiment with this compound.
References
Technical Support Center: GSK334429 In Vivo Efficacy Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GSK334429 in in vivo experiments. The information is presented in a question-and-answer format to directly address potential issues and facilitate experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, non-imidazole antagonist of the histamine (B1213489) H3 receptor.[1][2][3] As an H3 receptor antagonist, it blocks the inhibitory presynaptic autoreceptors on histaminergic neurons, leading to increased histamine release in the brain.[4][5] This, in turn, modulates the release of other key neurotransmitters such as acetylcholine, glutamate, and norepinephrine, which are involved in cognitive processes and pain modulation.[4][5][6]
Q2: What are the primary preclinical applications of this compound?
A2: Preclinical studies have primarily investigated this compound for its potential therapeutic effects in neuropathic pain and cognitive impairment.[1][3][7] It has shown efficacy in rat models of surgically-induced and virally-induced neuropathic pain, as well as in models of scopolamine-induced memory deficits.[1][3]
Q3: What are the recommended oral dosages for this compound in rats?
A3: Based on published preclinical studies, the following oral (p.o.) dosage ranges have been shown to be effective in rats:
-
Neuropathic Pain Models (CCI and VZV): 1, 3, and 10 mg/kg.[3][7]
-
Scopolamine-Induced Memory Impairment: 0.3, 1, and 3 mg/kg.[1]
Q4: How should I prepare this compound for oral administration?
A4: For oral gavage in preclinical rodent studies, this compound can be formulated as a suspension in 1% (w/v) aqueous methylcellulose. It is recommended to use a sonicator to ensure a uniform suspension.[8]
Q5: Are there any known clinical trial data for this compound?
A5: As of the latest available information, there is no publicly accessible data from clinical trials for this compound. Therefore, its safety and efficacy in humans have not been established.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies on this compound.
Table 1: Efficacy of this compound in Rat Models of Neuropathic Pain
| Model | Dosage (p.o.) | Effect | Measurement |
| Chronic Constriction Injury (CCI) | 1, 3, 10 mg/kg | Significantly reversed the decrease in paw withdrawal threshold. | Analgesymeter and/or von Frey hairs |
| Varicella-Zoster Virus (VZV) | 10 mg/kg | Reversed the VZV-induced decrease in paw withdrawal threshold. | von Frey hairs |
Table 2: Efficacy of this compound in a Rat Model of Memory Impairment
| Model | Dosage (p.o.) | Effect | Measurement |
| Scopolamine-Induced Amnesia | 0.3, 1, 3 mg/kg | Significantly reversed scopolamine-induced amnesia. | Passive Avoidance Paradigm |
Signaling Pathway
The diagram below illustrates the signaling pathway of the histamine H3 receptor, which is the target of this compound.
Caption: Histamine H3 Receptor Signaling Pathway Antagonized by this compound.
Experimental Protocols
Chronic Constriction Injury (CCI) Model in Rats
This protocol describes the surgical procedure to induce neuropathic pain.[9][10][11][12][13]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, retractors)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., povidone-iodine)
Procedure:
-
Anesthetize the rat using an appropriate anesthetic.
-
Shave the lateral surface of the thigh of the desired hind limb.
-
Make a skin incision on the thigh to expose the biceps femoris muscle.
-
Bluntly dissect through the biceps femoris to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle layer with sutures.
-
Close the skin incision with wound clips or sutures.
-
Apply an antiseptic to the wound.
-
Allow the animals to recover for at least 7-10 days before behavioral testing to allow for the development of neuropathic pain.
Endpoint Measurement (Mechanical Allodynia):
-
Use von Frey filaments to measure the paw withdrawal threshold in response to mechanical stimulation. A decrease in the threshold on the injured paw compared to the contralateral paw indicates mechanical allodynia.
Caption: Experimental Workflow for the Chronic Constriction Injury (CCI) Model.
Scopolamine-Induced Memory Impairment (Passive Avoidance Test) in Rats
This protocol is for assessing the effect of this compound on short-term memory deficits induced by scopolamine (B1681570).[14][15][16][17][18]
Materials:
-
Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, connected by a door, with an electrified grid floor in the dark compartment)
-
Scopolamine solution
-
This compound formulation
-
Rats
Procedure: Day 1: Training (Acquisition)
-
Administer this compound or vehicle orally at the desired time point before training.
-
Administer scopolamine (e.g., 0.5-1 mg/kg, i.p.) 30 minutes before training to induce memory impairment.
-
Place the rat in the light compartment of the passive avoidance apparatus.
-
After a short habituation period (e.g., 60 seconds), open the door to the dark compartment.
-
When the rat enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Remove the rat from the apparatus and return it to its home cage.
Day 2: Testing (Retention)
-
24 hours after the training session, place the rat back into the light compartment.
-
Open the door to the dark compartment.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory retention. The maximum latency is typically set to 300 or 600 seconds.
Caption: Experimental Workflow for the Passive Avoidance Test.
Troubleshooting Guide
Issue 1: Inconsistent or lack of efficacy of this compound.
-
Possible Cause: Improper drug formulation.
-
Solution: Ensure this compound is fully suspended in the vehicle (1% methylcellulose) before each administration. Use a sonicator to aid in suspension. Prepare fresh formulations regularly.[8]
-
-
Possible Cause: Incorrect dosage or administration route.
-
Solution: Verify the calculated dose based on the animal's body weight. Ensure proper oral gavage technique to deliver the full dose to the stomach.[19]
-
-
Possible Cause: Timing of administration.
-
Solution: Optimize the time between this compound administration and behavioral testing to coincide with the drug's peak plasma concentration. This may require a pilot pharmacokinetic study.
-
-
Possible Cause: High biological variability.
-
Solution: Increase the number of animals per group to increase statistical power. Ensure that all experimental conditions are consistent across all animals.
-
Issue 2: Unexpected adverse effects in animals.
-
Possible Cause: Off-target effects or high dosage.
-
Solution: While specific toxicology data for this compound is not publicly available, other H3 receptor antagonists have been associated with side effects such as headache, insomnia, and nausea in humans.[20] In rodents, observe for signs of distress, changes in body weight, or altered general behavior. Consider reducing the dosage if adverse effects are observed.
-
-
Possible Cause: Vehicle-related toxicity.
-
Solution: Include a vehicle-only control group to assess any effects of the formulation itself.
-
Issue 3: High variability in behavioral test results.
-
Possible Cause: Improper handling or habituation of animals.
-
Solution: Handle animals frequently before the experiment to acclimate them to the researcher. Ensure animals are properly habituated to the testing apparatus before starting the experiment to reduce stress-induced variability.[12]
-
-
Possible Cause: Inconsistent experimental procedures.
-
Solution: Standardize all experimental procedures, including the time of day for testing, the duration of the tests, and the environmental conditions (e.g., lighting, noise).
-
Caption: Troubleshooting Logic for In Vivo Experiments with this compound.
References
- 1. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel histamine H3 receptor antagonists GSK189254 and this compound are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chronic Constriction Injury Model [bio-protocol.org]
- 10. criver.com [criver.com]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. jove.com [jove.com]
- 13. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An evaluation of the mechanism of scopolamine-induced impairment in two passive avoidance protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. scantox.com [scantox.com]
- 17. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 18. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of GSK334429 in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GSK334429 in experimental models. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential issues related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, potent, and highly selective non-imidazole histamine (B1213489) H3 receptor antagonist.[1] Its primary mechanism of action is the blockade of H3 receptors, which function as presynaptic autoreceptors on histaminergic neurons and as heteroreceptors on other non-histaminergic neurons. By antagonizing these receptors, this compound enhances the release of histamine and other neurotransmitters in the central nervous system, which is thought to be the basis for its therapeutic potential in conditions like neuropathic pain and cognitive disorders.[1][2][3]
Q2: What are the known on-target effects of this compound in preclinical models?
In preclinical studies, this compound has demonstrated efficacy in models of neuropathic pain and cognitive impairment. Specifically, it has been shown to reverse tactile allodynia in capsaicin-induced secondary hyperalgesia models and to ameliorate scopolamine-induced memory deficits in passive avoidance paradigms in rats.[1]
Q3: Is there any publicly available data on the broad off-target screening of this compound?
Q4: What are some theoretical off-target concerns for histamine H3 receptor antagonists?
While this compound is a non-imidazole compound, the broader class of histamine H3 receptor antagonists has been evaluated for off-target activities. Depending on the structural class, some H3 antagonists may show affinity for other amine G-protein coupled receptors (GPCRs) or ion channels. For any new compound, including this compound, it is crucial to empirically determine the selectivity profile. Standard safety pharmacology panels, such as the SafetyScreen44, are designed to identify potential off-target liabilities at key molecular targets known to be associated with adverse drug reactions.[5][6]
Troubleshooting Guides
Issue 1: Unexpected Phenotypic Effects in Animal Models
Symptom: You are observing behavioral or physiological changes in your experimental animals treated with this compound that are not consistent with the known pharmacology of histamine H3 receptor antagonism.
Possible Cause: This could be due to an off-target effect of the compound, particularly if high concentrations are being used.
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a thorough dose-response study. Off-target effects are more likely to occur at higher concentrations. Determine if the unexpected effect is present at the lowest effective dose for the on-target effect.
-
Control Experiments: Include a structurally similar but inactive control compound if available. This can help differentiate between effects related to the chemical scaffold and those due to specific receptor interactions.
-
Pharmacokinetic Analysis: Measure the plasma and brain concentrations of this compound to ensure they are within a range consistent with H3 receptor affinity and not in a range where off-target effects become more probable.
-
Consult Literature on Similar Compounds: Review studies on other non-imidazole H3 receptor antagonists to see if similar unexpected phenotypes have been reported.
Issue 2: Inconsistent Results in Neuropathic Pain Models
Symptom: You are not observing the expected analgesic or anti-allodynic effect of this compound in your chronic constriction injury (CCI) or other neuropathic pain model.
Possible Cause: Variability in the surgical model, dosing regimen, or timing of assessment can lead to inconsistent results.
Troubleshooting Steps:
-
Verify Surgical Model: Ensure the CCI surgery is performed consistently and results in a robust and stable hyperalgesia or allodynia in the vehicle-treated group. Refer to detailed surgical protocols for guidance.[7][8][9][10][11]
-
Optimize Dosing and Timing: The efficacy of this compound has been demonstrated with oral administration.[1][2] Ensure the compound is appropriately formulated and administered to achieve adequate CNS exposure. The timing of behavioral testing relative to drug administration is critical.
-
Behavioral Testing Parameters: Ensure that the behavioral testing (e.g., von Frey filaments, Hargreaves test) is performed by a blinded experimenter and that animals are properly habituated to the testing environment.
Issue 3: Lack of Efficacy in Cognitive Models
Symptom: this compound is not reversing scopolamine-induced deficits in your passive avoidance test.
Possible Cause: The dose of scopolamine (B1681570) may be too high, causing a floor effect, or the dose of this compound may be suboptimal. The timing of administration for both compounds is also crucial.
Troubleshooting Steps:
-
Scopolamine Dose-Response: Titrate the dose of scopolamine to induce a significant but not absolute memory impairment. A complete inability to learn the task will make it impossible to see a rescue effect.
-
This compound Dose and Timing: Administer this compound prior to the acquisition trial, allowing sufficient time for brain penetration. A typical pre-treatment time is 30-60 minutes before the trial.[12][13][14][15][16]
-
Apparatus and Environmental Controls: The passive avoidance task is sensitive to environmental conditions. Ensure consistent lighting in the light compartment and complete darkness in the dark compartment. Minimize auditory and olfactory disturbances.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo potency and efficacy of this compound.
Table 1: In Vitro On-Target Activity of this compound
| Parameter | Species | Value | Reference |
| pKi (H3 Receptor Binding) | Human | 9.49 ± 0.09 | [1] |
| Rat | 9.12 ± 0.14 | [1] | |
| pA2 (cAMP Functional Antagonism) | Human | 8.84 ± 0.04 | [1] |
| pIC50 (GTPγS Inverse Agonism) | Human | 8.59 ± 0.04 | [1] |
Table 2: In Vivo On-Target Efficacy of this compound
| Experimental Model | Species | Administration Route | Effective Dose Range | Effect | Reference |
| Capsaicin-induced Secondary Allodynia | Rat | p.o. | 3 and 10 mg/kg | Reversal of reduced paw withdrawal threshold | [1] |
| Scopolamine-induced Amnesia (Passive Avoidance) | Rat | p.o. | 0.3, 1, and 3 mg/kg | Reversal of scopolamine-induced memory impairment | [1] |
| Chronic Constriction Injury (CCI) | Rat | p.o. | 1, 3, and 10 mg/kg | Reversal of decreased paw withdrawal threshold | [2] |
Experimental Protocols
Radioligand Binding Assay for H3 Receptor Affinity
This protocol is a general guideline for determining the binding affinity (Ki) of a test compound like this compound for the histamine H3 receptor.
Materials:
-
Cell membranes expressing the histamine H3 receptor (human or rat)
-
[3H]-Nα-methylhistamine (Radioligand)
-
Test compound (this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known H3 agonist like R-α-methylhistamine)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, add binding buffer, the test compound at various concentrations, and the cell membrane preparation.
-
Radioligand Addition: Add a fixed concentration of [3H]-Nα-methylhistamine to all wells. For determining non-specific binding, add a saturating concentration of the non-labeled competitor.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and convert it to a Ki value using the Cheng-Prusoff equation.[17][18][19][20]
Visualizations
Caption: On-target mechanism of this compound action.
Caption: Experimental workflow for characterizing this compound.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel histamine H3 receptor antagonists GSK189254 and this compound are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. ovid.com [ovid.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. criver.com [criver.com]
- 8. Chronic Constriction Injury Model [bio-protocol.org]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 12. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 13. scantox.com [scantox.com]
- 14. Passive Avoidance Test [bio-protocol.org]
- 15. Passive avoidance test [panlab.com]
- 16. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Your GSK334429 Studies: A Technical Support Center
For researchers, scientists, and drug development professionals working with the potent and selective histamine (B1213489) H3 receptor antagonist, GSK334429, this technical support center offers a centralized resource for interpreting study results and troubleshooting experimental challenges. While this compound has demonstrated efficacy in preclinical models of neuropathic pain and cognitive disorders, variations in experimental outcomes can arise. This guide provides a framework for understanding the compound's mechanism of action, detailed experimental protocols, and a structured approach to addressing questions that may emerge during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist and inverse agonist at the histamine H3 receptor.[1] As an antagonist, it blocks the binding of histamine to the H3 receptor. As an inverse agonist, it reduces the receptor's basal activity. The H3 receptor is primarily a presynaptic autoreceptor on histaminergic neurons, and also acts as a heteroreceptor on other non-histaminergic neurons. By blocking this receptor, this compound increases the synthesis and release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine (B1211576) in the brain. This neurochemical enhancement is believed to be the basis for its therapeutic effects in neuropathic pain and cognitive disorders.
Q2: I am not observing the expected analgesic effect of this compound in my neuropathic pain model. What are the potential reasons?
A2: Several factors could contribute to a lack of efficacy in your model. Consider the following:
-
Animal Model Variability: The severity and characteristics of neuropathic pain can differ between models (e.g., Chronic Constriction Injury vs. Spared Nerve Injury) and even between individual animals. Ensure your surgical procedures are consistent and that you have appropriate positive controls to validate the model.
-
Dosing and Formulation: Confirm that the dose of this compound is within the effective range reported in the literature (e.g., 1, 3, and 10 mg/kg, p.o. in rat models of neuropathic pain) and that your formulation ensures adequate bioavailability.[2]
-
Timing of Administration: The timing of drug administration relative to the peak of pain hypersensitivity in your model is crucial.
-
Behavioral Testing Parameters: The method of assessing pain (e.g., von Frey filaments, hot/cold plate) and the acclimatization of the animals to the testing environment can significantly impact results.
Q3: My results in the scopolamine-induced amnesia model are inconsistent. How can I improve the reliability of this assay?
A3: The passive avoidance task, often used to assess scopolamine-induced amnesia, is sensitive to various experimental parameters:
-
Scopolamine (B1681570) Dosing: The dose of scopolamine should be sufficient to induce a consistent memory deficit without causing significant motor impairment that could confound the results.
-
Training Protocol: The intensity and duration of the aversive stimulus (e.g., foot shock) during the training phase are critical for memory acquisition.
-
Habituation and Handling: Proper handling and habituation of the animals to the testing apparatus can reduce stress-related variability.
-
Timing of this compound Administration: Administering this compound prior to the training session is crucial for it to counteract the effects of scopolamine on memory acquisition.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound, providing a benchmark for your experimental results.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Parameter | Species | Value | Reference |
| pKi (Binding Affinity) | Human H3 Receptor | 9.49 ± 0.09 | [3] |
| Rat H3 Receptor | 9.12 ± 0.14 | [3] | |
| pA2 (Functional Antagonism) | Human H3 Receptor (cAMP assay) | 8.84 ± 0.04 | [3] |
| pIC50 (Inverse Agonism) | Human H3 Receptor (GTPγS binding) | 8.59 ± 0.04 | [3] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Model | Species | Endpoint | This compound Dose (p.o.) | Effect | Reference |
| Chronic Constriction Injury (CCI) | Rat | Reversal of Mechanical Allodynia (Paw Withdrawal Threshold) | 1, 3, 10 mg/kg | Significant reversal of CCI-induced decrease in paw withdrawal threshold. | [2] |
| Varicella-Zoster Virus (VZV)-Induced Neuropathic Pain | Rat | Reversal of Mechanical Allodynia (Paw Withdrawal Threshold) | 10 mg/kg | Significant reversal of VZV-induced decrease in paw withdrawal threshold. | [2] |
| Scopolamine-Induced Amnesia (Passive Avoidance) | Rat | Reversal of Amnesia (Increased latency to enter dark compartment) | 0.3, 1, 3 mg/kg | Significant reversal of scopolamine-induced amnesia. | [3] |
| Capsaicin-Induced Secondary Allodynia | Rat | Reversal of Tactile Allodynia (Paw Withdrawal Threshold) | 3, 10 mg/kg | Significant reversal of capsaicin-induced reductions in paw withdrawal threshold. | [3] |
Experimental Protocols
To ensure consistency and reproducibility, detailed methodologies for key experiments are provided below.
Chronic Constriction Injury (CCI) Model in Rats
This model is used to induce neuropathic pain.[4][5][6][7][8]
Surgical Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a skin incision at the mid-thigh level of the hind limb.
-
Expose the common sciatic nerve by blunt dissection through the biceps femoris muscle.
-
Proximal to the sciatic trifurcation, place four loose ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between them.
-
The ligatures should be tightened to the point where they just barely constrict the nerve, causing minimal impedance to epineural blood flow.
-
Close the muscle layer and suture the skin incision.
Behavioral Assessment (Mechanical Allodynia):
-
Acclimatize the rat to the testing environment (e.g., a wire mesh floor).
-
Apply von Frey filaments of increasing force to the plantar surface of the hind paw.
-
The paw withdrawal threshold is the lowest force that elicits a brisk withdrawal response.
Scopolamine-Induced Amnesia in the Passive Avoidance Task
This model is used to assess the effects of compounds on learning and memory.[1][9][10][11][12]
Apparatus: A two-chambered apparatus with a light and a dark compartment connected by a small opening. The floor of the dark compartment is equipped with an electric grid.
Procedure:
-
Training (Acquisition):
-
Place the animal in the light compartment.
-
When the animal enters the dark compartment, deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).
-
The latency to enter the dark compartment is recorded.
-
-
Drug Administration:
-
Administer scopolamine (e.g., 0.5-1 mg/kg, i.p.) 30 minutes before the training session.
-
Administer this compound at the desired dose and route (e.g., p.o.) at an appropriate time before the training session to allow for absorption and distribution.
-
-
Testing (Retention):
-
24 hours after the training session, place the animal back in the light compartment.
-
Record the latency to enter the dark compartment (up to a maximum cutoff time, e.g., 300 seconds). A longer latency is indicative of better memory retention.
-
Visualizing Pathways and Workflows
Histamine H3 Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathway of the histamine H3 receptor and the effect of this compound.
Caption: this compound blocks the inhibitory H3 receptor, leading to increased neurotransmitter release.
Experimental Workflow for a Neuropathic Pain Study
This workflow outlines the key steps in conducting a preclinical study of this compound for neuropathic pain.
Caption: A typical experimental workflow for evaluating this compound in a rat model of neuropathic pain.
Troubleshooting Logic for Inconsistent Efficacy
This diagram provides a logical approach to troubleshooting when the expected therapeutic effect of this compound is not observed.
References
- 1. An evaluation of the mechanism of scopolamine-induced impairment in two passive avoidance protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel histamine H3 receptor antagonists GSK189254 and this compound are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 7. Chronic Constriction Injury Model [bio-protocol.org]
- 8. 2.5. Chronic Constriction Injury of the Sciatic Nerve Model [bio-protocol.org]
- 9. Reduction of the scopolamine-induced impairment of passive-avoidance performance by sigma receptor agonist in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 12. Reversal of scopolamine-induced amnesia of passive avoidance by pre- and post-training naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK334429 stability and storage conditions for research
This technical support center provides guidance on the stability and storage of GSK334429 for research purposes. The information is compiled from available public sources and general laboratory best practices.
Disclaimer: Specific quantitative stability data for this compound is not publicly available. The information provided herein is for guidance and educational purposes. Researchers should always consult the manufacturer's Certificate of Analysis and perform their own stability assessments for critical applications.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A: Based on information from suppliers, solid this compound is typically shipped at ambient temperature.[1] For long-term storage, it is recommended to store the compound as a solid at -20°C, protected from light and moisture. While some suppliers suggest room temperature storage is acceptable for short periods, colder temperatures will generally prolong the shelf-life of research compounds.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A: While specific solubility data is limited in the public domain, for in vivo studies in rats, this compound has been administered orally. This suggests some level of aqueous solubility or the use of a suitable vehicle for suspension. For in vitro experiments, dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating highly concentrated initial stock solutions of organic molecules. Further dilutions into aqueous buffers or cell culture media can then be made. It is crucial to ensure the final concentration of the organic solvent is compatible with the experimental system and does not exceed levels that could cause toxicity or off-target effects.
Q3: How stable are this compound stock solutions?
A: The stability of this compound in solution is not well-documented publicly. As a general practice for research compounds, it is recommended to prepare fresh solutions for each experiment. If storage of stock solutions is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. A preliminary stability test in the desired solvent and storage condition is highly recommended.
Q4: What are the potential signs of this compound degradation?
A: Visual indicators of degradation in the solid form can include discoloration or changes in crystallinity. In solution, degradation may be indicated by precipitation, color change, or the appearance of new peaks when analyzed by chromatography (e.g., HPLC or LC-MS). For functional assays, a decrease in the expected biological activity could also suggest compound degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results | Compound degradation due to improper storage. | - Review storage conditions of both solid compound and solutions. - Prepare fresh stock solutions from solid material. - Perform a quality control check on the compound (e.g., HPLC, LC-MS) to assess purity. |
| Inaccurate solution concentration. | - Recalibrate balances and pipettes. - Ensure complete dissolution of the solid compound when preparing stock solutions. | |
| Precipitation observed in stock solution upon thawing | Poor solubility in the chosen solvent at lower temperatures. | - Gently warm the solution and vortex to redissolve the precipitate. - Consider preparing a less concentrated stock solution. - Evaluate alternative solvents. |
| Difficulty dissolving the compound | Compound may have low solubility in the selected solvent. | - Try gentle warming, vortexing, or sonication to aid dissolution. - Test a panel of common laboratory solvents (e.g., DMSO, ethanol, DMF) to find a suitable one. |
Stability and Storage Data (Illustrative)
Disclaimer: The following tables contain illustrative data based on general knowledge of small molecule compounds. This is not experimentally verified data for this compound.
Table 1: Illustrative Stability of this compound Solid
| Storage Condition | Duration | Purity Change (Illustrative) |
| -20°C, desiccated, dark | 24 months | < 1% |
| 4°C, desiccated, dark | 12 months | < 2% |
| Room Temperature (20-25°C), dark | 6 months | < 5% |
| Room Temperature (20-25°C), light | 1 month | > 10% |
Table 2: Illustrative Stability of this compound in Solution (10 mM in DMSO)
| Storage Condition | Duration | Purity Change (Illustrative) |
| -80°C | 12 months | < 2% |
| -20°C | 6 months | < 5% |
| 4°C | 1 week | < 3% |
| Room Temperature (20-25°C) | 24 hours | < 5% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a suitable microcentrifuge tube using a calibrated analytical balance.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protecting tubes to minimize freeze-thaw cycles. Store at -80°C.
Protocol 2: Assessment of Solution Stability by HPLC (Illustrative Method)
-
Sample Preparation: Prepare a solution of this compound at a known concentration in the solvent of interest.
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution by High-Performance Liquid Chromatography (HPLC) to determine the initial purity and peak area.
-
Storage: Store aliquots of the solution under the desired test conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis: At specified time points (e.g., 24 hours, 1 week, 1 month), remove an aliquot from storage, bring it to room temperature, and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Compare the peak area of the parent compound and the presence of any new peaks (potential degradants) to the T=0 sample. Calculate the percentage of the remaining parent compound to assess stability.
Visualizations
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: Simplified signaling pathway for a histamine H3 receptor antagonist.
References
How to minimize variability in GSK334429 animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize variability in animal studies involving the selective histamine (B1213489) H3 receptor antagonist, GSK334429.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, non-imidazole histamine H3 receptor antagonist.[1] Its primary mechanism of action is to block the H3 autoreceptor, which leads to increased release of histamine and other neurotransmitters in the central nervous system. This modulation of neurotransmission is believed to be the basis for its therapeutic potential in conditions such as neuropathic pain and cognitive disorders.[1][2]
Q2: In which animal models has this compound shown efficacy?
A2: this compound has demonstrated efficacy in various rat models, including:
-
Neuropathic Pain: Chronic Constriction Injury (CCI) and Varicella-Zoster Virus (VZV) models, where it reversed hypersensitivity to mechanical stimuli.[3][4]
-
Cognitive Impairment: Scopolamine-induced amnesia in a passive avoidance paradigm.[1]
-
Tactile Allodynia: Capsaicin-induced secondary allodynia.[1]
Q3: What is the recommended route of administration and effective dose range for this compound in rats?
A3: this compound is orally active.[1][3][4] Efficacious doses in rats have been reported to be in the range of 1, 3, and 10 mg/kg for neuropathic pain models and 0.3, 1, and 3 mg/kg for reversing scopolamine-induced amnesia.[1][3][4]
Q4: What are the known pharmacokinetic properties of this compound in rats?
A4: Following oral administration in rats, this compound has been shown to be brain penetrant. One study reported a brain-to-blood concentration ratio in the range of 0.5-0.8:1.
Troubleshooting Guides
Issue: High Variability in Behavioral Readouts
High variability in behavioral endpoints is a common challenge in preclinical research. Below are potential causes and solutions tailored to studies with this compound.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Formulation/Dosing | - Ensure Complete Solubilization: this compound is poorly soluble in water. A consistent and homogenous formulation is critical. See the detailed Experimental Protocol for Vehicle Formulation. - Accurate Oral Gavage Technique: Improper gavage can lead to stress, esophageal injury, or incorrect dosage delivery. Refer to the Experimental Protocol for Oral Gavage. Ensure all personnel are properly trained and consistent in their technique. |
| Animal-Related Factors | - Standardize Animal Characteristics: Use animals of the same sex, age, and weight range. House animals under identical conditions (cage density, enrichment, light/dark cycle). - Acclimatization: Acclimate animals to the housing facility for at least one week before experiments and habituate them to the experimental procedures and equipment. |
| Environmental Stressors | - Minimize Noise and Disturbances: Conduct experiments in a quiet, dedicated space. Avoid loud noises and unnecessary traffic in the animal facility. - Consistent Handling: Handle animals gently and consistently. The same experimenter should ideally conduct the behavioral tests for a given cohort. |
| Procedural Inconsistencies | - Standardize Behavioral Assays: Follow a detailed, standardized protocol for all behavioral tests. Ensure the apparatus is cleaned thoroughly between animals to remove olfactory cues. - Control for Circadian Rhythms: Conduct behavioral testing at the same time of day for all animals to minimize variability due to circadian fluctuations in activity and neurotransmitter levels. |
Issue: Inconsistent Efficacy of this compound
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dose Selection | - Dose-Response Study: If efficacy is lower than expected, consider conducting a dose-response study to determine the optimal dose for your specific animal model and endpoint. - Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If feasible, correlate plasma and brain concentrations of this compound with the observed behavioral effects. |
| Animal Model Variability | - Model-Specific Efficacy: The efficacy of this compound may vary between different models of the same disease. Carefully select the most appropriate and well-characterized model for your research question. - Severity of Pathology: The degree of pathology in your animal model can influence treatment response. Ensure consistent induction of the disease model. |
| Histamine H3 Receptor Complexity | - Species Differences: Be aware of potential species differences in H3 receptor pharmacology.[5] While this compound has shown efficacy in rats, its effects in other species may differ. - Receptor Isoforms: The existence of different H3 receptor splice isoforms could potentially contribute to varied responses.[5] |
Quantitative Data Summary
Table 1: In Vitro Binding Affinity and In Vivo Potency of this compound
| Parameter | Species | Value | Reference |
| pKi (H3 Receptor) | Human | 9.49 ± 0.09 | [1] |
| pKi (H3 Receptor) | Rat | 9.12 ± 0.14 | [1] |
| ED50 (ex vivo [3H]-R-α-methylhistamine binding inhibition) | Rat | 0.35 mg/kg, p.o. | [1] |
| ID50 (blockade of R-α-methylhistamine-induced dipsogenia) | Rat | 0.11 mg/kg, p.o. | [1] |
Experimental Protocols
Detailed Protocol: Vehicle Formulation for Oral Administration
Disclaimer: The exact vehicle used in the primary publications for this compound is not explicitly stated. The following protocol is a recommended starting point for a vehicle suitable for poorly water-soluble compounds for oral gavage in rats, based on common laboratory practice and vehicles used for similar compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Initial Solubilization: Add a small volume of DMSO to the this compound powder. A common starting point is to create a stock solution where DMSO constitutes no more than 5-10% of the final dosing volume. Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may aid dissolution.
-
Addition of Co-solvent: Add PEG400 to the DMSO solution. A common ratio is 40% PEG400 of the final volume. Vortex thoroughly.
-
Final Dilution: Add saline to reach the final desired concentration and volume. The final vehicle composition could be, for example, 5% DMSO, 40% PEG400, and 55% saline.
-
Homogenization: Vortex the final solution extensively to ensure a homogenous suspension/solution. Visually inspect for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by slightly increasing the percentage of co-solvents).
-
Storage: Prepare the formulation fresh on the day of dosing.
Detailed Protocol: Oral Gavage in Rats
Materials:
-
Rat of the appropriate size and strain
-
Appropriately sized gavage needle (e.g., 16-18 gauge, 2-3 inches long with a ball tip for adult rats)
-
Syringe (1-3 mL)
-
This compound formulation
Procedure:
-
Animal Restraint: Gently but firmly restrain the rat. One common method is to hold the rat's head and neck between the thumb and forefinger, with the body supported by the palm and other fingers. The head should be slightly extended to straighten the esophagus.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the back of the pharynx.
-
Entering the Esophagus: The rat should swallow as the needle reaches the pharynx, which facilitates entry into the esophagus. The needle should pass smoothly with minimal resistance. If resistance is met, do not force the needle. Withdraw and attempt again.
-
Dosage Administration: Once the needle is correctly positioned in the esophagus (approximately to the level of the last rib), slowly administer the this compound formulation.
-
Withdrawal: Gently and slowly withdraw the gavage needle.
-
Monitoring: Return the rat to its cage and monitor for any signs of distress, such as labored breathing, for a few minutes after the procedure.
Mandatory Visualizations
Caption: this compound blocks the inhibitory H3 autoreceptor, increasing histamine release.
References
- 1. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel histamine H3 receptor antagonists GSK189254 and this compound are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting GSK334429 delivery in cell culture experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK334429 in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Understanding this compound: Mechanism of Action
This compound is a potent and selective, non-imidazole antagonist for the histamine (B1213489) H3 receptor.[1] As an antagonist, it blocks the receptor, and it also exhibits inverse agonist properties, meaning it can reduce the basal activity of the receptor.[1] The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound against the human histamine H3 receptor.
| Parameter | Value | Assay Type |
| pKi | 9.49 | Radioligand binding assay |
| pA2 | 8.84 | cAMP functional assay |
| pIC50 | 8.59 | Basal GTPγS binding assay |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the delivery of this compound in cell culture experiments.
1. Preparation and Solubility
Q: I am having trouble dissolving this compound. What is the recommended solvent and concentration for a stock solution?
A: For small molecule inhibitors like this compound, Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions. While specific solubility data for this compound in DMSO is not consistently published, a general recommendation is to prepare a 10 mM stock solution. If you encounter solubility issues, you can try gentle warming (up to 37°C) and vortexing or sonication. Always use anhydrous, high-purity DMSO to avoid introducing water, which can affect the solubility and stability of the compound. For experimental use, prepare fresh dilutions from the stock solution in your cell culture medium.
Q: After diluting my this compound DMSO stock solution in cell culture medium, I see precipitation. What should I do?
A: Precipitation upon dilution in aqueous solutions like cell culture media is a common issue with hydrophobic small molecules. Here are several troubleshooting steps:
-
Lower the Final Concentration: The final concentration of this compound in your experiment might be too high. Try a lower concentration.
-
Increase the Serum Concentration: If your experimental conditions permit, increasing the percentage of fetal bovine serum (FBS) in the medium can help to keep the compound in solution.
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Vortex During Dilution: Add the DMSO stock solution to the medium while vortexing to ensure rapid and even dispersion.
-
Use a Carrier Protein: In serum-free conditions, adding a carrier protein like bovine serum albumin (BSA) to the medium can enhance the solubility of hydrophobic compounds.
2. Experimental Efficacy
Q: I am not observing the expected biological effect of this compound in my cell-based assay. What could be the reason?
A: A lack of efficacy can stem from several factors:
-
Suboptimal Concentration: The concentration of this compound might be too low. Based on its high potency (pKi of 9.49), effective concentrations in cell-based assays are likely in the nanomolar to low micromolar range. For a starting point, you could test a range of concentrations from 10 nM to 10 µM.
-
Compound Degradation: this compound may be unstable under your experimental conditions. To mitigate this, prepare fresh dilutions from a frozen stock for each experiment, avoid repeated freeze-thaw cycles of the stock solution, and protect the stock solution from light. You can also perform a time-course experiment to determine the stability of the compound in your specific cell culture medium at 37°C.
-
Low Receptor Expression: The cell line you are using may not express the histamine H3 receptor at a sufficient level to elicit a measurable response. Verify the expression of the H3 receptor in your cell line using techniques like qPCR, western blotting, or flow cytometry.
-
Incorrect Timing of Treatment: The timing of this compound addition relative to your stimulus or measurement may be critical. Optimize the incubation time with the compound.
3. Cell Viability and Cytotoxicity
Q: I am observing significant cell death after treating my cells with this compound. How can I address this?
A: Unexpected cytotoxicity can be a significant issue. Here's how to troubleshoot it:
-
Determine the Optimal, Non-toxic Concentration: It is crucial to perform a dose-response curve to identify the optimal concentration that gives the desired biological effect without causing significant cell death. A standard cytotoxicity assay, such as an MTT or LDH assay, should be performed with a range of this compound concentrations.
-
Solvent Toxicity: The final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same concentration of DMSO as your treatment group) in your experiments to assess the effect of the solvent alone.
-
Off-Target Effects: At higher concentrations, small molecule inhibitors can have off-target effects that may lead to cytotoxicity. Using the lowest effective concentration can help minimize these effects.
-
Prolonged Exposure: Continuous exposure to the inhibitor may be detrimental to the cells. Consider reducing the incubation time to the minimum required to achieve the desired effect.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom. b. Based on the molecular weight of this compound (provide the exact MW from the vendor), calculate the volume of DMSO required to prepare a 10 mM stock solution. c. Add the calculated volume of anhydrous DMSO to the vial of this compound. d. Vortex the solution until the powder is completely dissolved. If necessary, gently warm the solution at 37°C or use a sonicator to aid dissolution. e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Treatment of Cells with this compound
-
Materials: Cultured cells, complete cell culture medium, this compound stock solution (10 mM in DMSO).
-
Procedure: a. Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight. b. The next day, prepare serial dilutions of this compound in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 1 µM, you can perform a 1:10,000 dilution of the 10 mM stock solution. c. Ensure the final DMSO concentration in the medium is consistent across all treatment groups and the vehicle control, and ideally does not exceed 0.5%. d. Carefully remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control. e. Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2). f. Proceed with your downstream analysis to assess the effect of this compound.
Mandatory Visualizations
Caption: this compound blocks the histamine H3 receptor, preventing its inhibitory effect on neurotransmitter release.
Caption: A standard experimental workflow for using this compound in cell culture.
Caption: A troubleshooting decision tree for lack of this compound efficacy.
References
Addressing poor oral bioavailability of GSK334429 in research
Welcome to the technical support center for GSK334429. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges encountered during preclinical studies, with a specific focus on addressing its potential for poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective non-imidazole histamine (B1213489) H3 receptor antagonist. The histamine H3 receptor is primarily expressed in the central nervous system and acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters.[1] By antagonizing this receptor, this compound can enhance the release of neurotransmitters such as acetylcholine (B1216132) and norepinephrine, which is thought to be the mechanism behind its potential therapeutic effects in cognitive disorders and neuropathic pain.[2][3][4][5]
Q2: I am observing low and variable exposure of this compound in my animal models after oral dosing. What could be the cause?
A2: Low and variable oral bioavailability is a common challenge for many research compounds and can be attributed to several factors. For a compound like this compound, potential causes could include poor aqueous solubility, which limits its dissolution in the gastrointestinal tract, and/or low permeability across the intestinal epithelium.[6][7][8][9] Pre-systemic metabolism in the gut wall or liver could also contribute to reduced exposure.[10]
Q3: What are the initial steps I should take to investigate the cause of poor oral bioavailability?
A3: A systematic approach is recommended. First, confirm the physicochemical properties of your batch of this compound, including its solubility and crystal form (polymorphism), as these can significantly impact dissolution.[6][7] Next, conduct in vitro permeability assays (e.g., using Caco-2 cells) to assess its intestinal permeability. Finally, performing a pilot pharmacokinetic study with both oral (p.o.) and intravenous (i.v.) administration will allow you to determine the absolute bioavailability and distinguish between absorption and clearance issues.
Troubleshooting Guide
Issue: Inconsistent Efficacy in Animal Models
If you are observing inconsistent pharmacological effects of this compound in your animal models, it may be linked to variable plasma concentrations resulting from poor oral bioavailability.
Troubleshooting Steps:
-
Formulation Optimization: The formulation used for oral dosing is critical. For poorly soluble compounds, simple aqueous suspensions may not be adequate. Consider the formulation strategies outlined in the table below.
-
Dose Escalation Study: Conduct a dose-escalation study to determine if a higher dose can achieve the desired therapeutic exposure. However, be mindful of potential saturation of absorption mechanisms or dose-limiting toxicity.
-
Alternative Dosing Routes: To confirm that the lack of efficacy is due to poor oral absorption and not a lack of intrinsic activity of the compound, consider administering this compound via a different route, such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection, if appropriate for your experimental model.
Strategies to Enhance Oral Bioavailability
Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[6][8][11] The choice of strategy will depend on the specific physicochemical properties of this compound.
| Strategy | Description | Advantages | Disadvantages |
| Particle Size Reduction | Decreasing the particle size of the drug substance (e.g., through micronization or nanosizing) increases the surface area available for dissolution.[6][7] | Simple and widely applicable approach. | May not be sufficient for very poorly soluble compounds; potential for particle agglomeration. |
| Amorphous Solid Dispersions | The drug is dispersed in a hydrophilic polymer matrix in an amorphous state, which has higher solubility than the crystalline form.[7] | Significant improvement in dissolution rate and extent of supersaturation. | Amorphous form can be physically unstable and may recrystallize over time. |
| Lipid-Based Formulations | Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[6][8][11] | Can enhance solubility and permeability; may reduce food effects. | Potential for gastrointestinal irritation; complex formulation development. |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their apparent solubility.[6][7] | Well-established technology with a good safety profile. | Limited drug-loading capacity; may not be suitable for all drug molecules. |
| Prodrug Approach | The chemical structure of the drug is modified to create a more soluble or permeable derivative (prodrug) that is converted to the active drug in the body.[8][10][12] | Can overcome fundamental solubility or permeability limitations. | Requires significant medicinal chemistry effort; the prodrug itself must be safe and efficiently converted. |
Experimental Protocols
Protocol 1: Assessment of Aqueous Solubility
-
Add an excess amount of this compound powder to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.
-
Equilibrate the suspension at 37°C for 24 hours with constant agitation.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
The resulting concentration represents the equilibrium solubility of this compound.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Use male Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
Intravenous (i.v.) Group: Administer this compound at a dose of 1 mg/kg in a suitable vehicle (e.g., 20% Captisol® in saline) via the tail vein.
-
Oral (p.o.) Group: Administer this compound at a dose of 10 mg/kg in the test formulation by oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the tail vein into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software. Absolute oral bioavailability (F%) can be calculated using the formula: F% = (AUCp.o. / AUCi.v.) * (Dosei.v. / Dosep.o.) * 100.
Visualizations
Histamine H3 Receptor Signaling Pathway
Caption: Antagonism of the presynaptic H3 receptor by this compound.
Experimental Workflow for Bioavailability Assessment
Caption: A logical workflow for investigating poor oral bioavailability.
References
- 1. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. research.sahmri.org.au [research.sahmri.org.au]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. tandfonline.com [tandfonline.com]
- 8. asianpharmtech.com [asianpharmtech.com]
- 9. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral anticancer drugs: mechanisms of low bioavailability and strategies for improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Understanding and managing oral bioavailability: physiological concepts and patents - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK334429 dose-response curve challenges and solutions
Welcome to the technical support center for GSK334429. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on addressing potential challenges with dose-response curves and offering solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective non-imidazole antagonist of the histamine (B1213489) H3 receptor.[1][2] It exhibits high affinity for both human and rat H3 receptors.[1] At the human recombinant H3 receptor, it acts as a functional antagonist and also shows inverse agonist properties.[1]
Q2: What are the typical binding affinity and functional potency values for this compound?
A2: The binding affinity (pKi) for the human H3 receptor is approximately 9.49.[2] Functional assays have demonstrated a pA2 value of 8.84 against agonist-induced changes in cAMP and a pIC50 of 8.59 in GTPγS binding assays, indicating its inverse agonist activity.[1]
Q3: I am observing a shallow or biphasic dose-response curve in my cell-based assay. What could be the cause?
A3: A shallow or biphasic dose-response curve can arise from several factors. One possibility is the presence of off-target effects at higher concentrations. Although this compound is reported to be highly selective, it is crucial to characterize its activity at a broad range of concentrations. Another potential reason could be the complex nature of the signaling pathway being modulated. The histamine H3 receptor can signal through multiple G-protein-coupled pathways, and the net effect on your readout may not be linear. Finally, experimental artifacts such as compound precipitation at high concentrations or cytotoxicity can also lead to an anomalous curve shape.
Q4: My dose-response curve has high variability between replicates. How can I improve the reproducibility of my experiments?
A4: High variability can be due to several factors, including inconsistent cell seeding density, variations in incubation times, or issues with compound dilution and plate preparation. Ensure that your cells are healthy, in the logarithmic growth phase, and evenly distributed in the microplate. Use a standardized protocol for compound dilutions and additions. It is also advisable to include appropriate positive and negative controls on each plate to monitor assay performance. For kinase assays, ensure the enzyme is active and used at a proper concentration.[3]
Q5: The potency (IC50/EC50) of this compound in my cellular assay is significantly different from the published values. Why might this be?
A5: Discrepancies in potency values between different studies or compared to published data can be attributed to variations in experimental conditions. Factors such as cell type, receptor expression levels, agonist concentration (in antagonist mode), incubation time, and the specific assay readout can all influence the apparent potency. For competitive antagonists like this compound, the concentration of the agonist used in the assay will directly impact the measured IC50. It is recommended to carefully document all experimental parameters to understand these differences.
Troubleshooting Guides
Problem 1: Unexpected Dose-Response Curve Shape
| Possible Cause | Suggested Solution |
| Compound Precipitation | Visually inspect the wells with the highest concentrations for any signs of precipitation. Test the solubility of this compound in your assay buffer. If solubility is an issue, consider using a different vehicle (e.g., a higher percentage of DMSO, while ensuring it does not affect the assay) or lowering the maximum concentration tested. |
| Off-Target Effects | At high concentrations, the compound may interact with other targets, leading to a complex dose-response. Perform a literature search for known off-target activities of this compound or similar compounds. If possible, use a counterscreen with a cell line that does not express the H3 receptor to identify non-specific effects. |
| Cytotoxicity | High concentrations of the compound may induce cell death, which can confound the assay readout. Perform a separate cytotoxicity assay (e.g., MTS or CellTiter-Glo) in parallel with your functional assay to determine the concentration range where this compound is not toxic to your cells. |
| Hormesis | Some dose-response relationships show a stimulatory effect at low doses and an inhibitory effect at high doses (or vice-versa), a phenomenon known as hormesis.[4] This is a real biological effect and should be fitted with an appropriate non-linear regression model that can account for such biphasic responses. |
Problem 2: High Variability in Dose-Response Data
| Possible Cause | Suggested Solution |
| Inconsistent Cell Plating | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette or an automated dispenser for better consistency. Allow plates to sit at room temperature for a short period before placing them in the incubator to minimize edge effects. |
| Pipetting Errors | Calibrate your pipettes regularly. For serial dilutions, ensure thorough mixing between each step. Use low-retention pipette tips to minimize compound loss. |
| Assay Drift | If you are processing multiple plates, be mindful of "plate effects" or "assay drift" over time. Include controls on each plate to monitor for any systematic changes in the assay signal. Randomize the sample layout on the plates if possible. |
| Inconsistent Incubation Times | Ensure that the incubation time with the compound and any subsequent reagents is consistent across all plates and wells. Stagger the addition of reagents if necessary to maintain uniform timing. |
Quantitative Data Summary
The following table summarizes the reported potency and binding affinity values for this compound.
| Parameter | Value | Assay System | Species |
| pKi | 9.49 | Radioligand Binding | Human |
| pKi | 9.12 ± 0.14 | Radioligand Binding (Cerebral Cortex) | Rat |
| pA2 | 8.84 ± 0.04 | cAMP Functional Assay | Human (Recombinant) |
| pIC50 | 8.59 ± 0.04 | GTPγS Binding (Inverse Agonism) | Human (Recombinant) |
| ED50 | 0.35 mg/kg | Ex vivo [3H]-R-alpha-methylhistamine Binding | Rat |
| ID50 | 0.11 mg/kg p.o. | R-alpha-methylhistamine-induced Dipsogenia | Rat |
Data compiled from Medhurst et al., 2007.[1]
Experimental Protocols
Histamine H3 Receptor Binding Assay (Radioligand Displacement)
This protocol is a general guideline for a competitive binding assay to determine the affinity of this compound for the H3 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]-R-α-methylhistamine (a selective H3 receptor agonist).
-
Procedure: a. In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of this compound (or a vehicle control). b. Add the [3H]-R-α-methylhistamine at a concentration close to its Kd. c. To determine non-specific binding, add a high concentration of an unlabeled H3 receptor agonist (e.g., 10 µM imetit) to a set of wells. d. Incubate the plate at 30°C for 45 minutes. e. Terminate the assay by rapid filtration through a glass fiber filter plate (pre-soaked in 0.3% polyethyleneimine). f. Wash the filters with ice-cold assay buffer. g. Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target in a cellular context.[5][6]
-
Cell Treatment: Treat intact cells with either vehicle (e.g., DMSO) or a specific concentration of this compound for a defined period.
-
Thermal Challenge: Heat the cell suspensions at various temperatures for a set duration (e.g., 3 minutes). Ligand-bound proteins are generally more resistant to thermal denaturation.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble H3 receptor at each temperature using a detection method like Western blotting or an ELISA-based approach.
-
Data Analysis: Plot the amount of soluble H3 receptor as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Simplified signaling pathway of the presynaptic histamine H3 autoreceptor.
Caption: Troubleshooting logic for common dose-response curve issues.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Interpreting ‘Dose-Response’ Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding artifacts in binding assays with GSK334429
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers avoid common artifacts and navigate challenges in binding assays involving GSK334429, a potent and selective histamine (B1213489) H3 receptor antagonist with inverse agonist properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, non-imidazole antagonist of the histamine H3 receptor.[1][2] It exhibits high affinity for both human and rat H3 receptors.[2] A key characteristic of this compound is its inverse agonist activity, meaning it can reduce the basal, constitutive activity of the H3 receptor, in addition to blocking the effects of agonists.[2][3]
Q2: What are the typical binding affinity values for this compound?
The binding affinity of this compound is typically reported as a pKi value. For the human H3 receptor, the pKi is approximately 9.49.[1][2]
Q3: What radioligand is commonly used in binding assays for the H3 receptor?
A commonly used radioligand for H3 receptor binding assays is [3H]Nα-methylhistamine ([3H]NAMH), a histamine agonist.[4][5]
Q4: How does the inverse agonism of this compound affect binding assay results?
The inverse agonist properties of this compound mean that it stabilizes the inactive state of the H3 receptor. In systems with constitutive receptor activity, this compound can decrease the basal signal, which might be misinterpreted as an artifact if not anticipated.[3][6] This can lead to complex binding curves and apparent discrepancies between different assay formats (e.g., binding vs. functional assays).
Troubleshooting Guide
This guide addresses specific issues that may arise during binding assays with this compound.
Issue 1: High Non-Specific Binding
High non-specific binding can mask the specific binding signal, leading to inaccurate affinity determination.
| Potential Cause | Recommended Solution |
| Radioligand Issues | Use a lower concentration of the radioligand, ideally at or below its Kd value. Ensure the radiochemical purity of the radioligand is high (>90%). Hydrophobic radioligands tend to have higher non-specific binding; consider this when selecting a ligand.[7] |
| Tissue/Cell Preparation | Reduce the amount of membrane protein in the assay. Titrate the membrane concentration to find the optimal balance between specific and non-specific binding.[7] Ensure thorough homogenization and washing of membranes to remove endogenous ligands. |
| Assay Conditions | Optimize incubation time and temperature. Shorter incubation times may reduce non-specific binding, but ensure equilibrium is reached for specific binding. Modify the assay buffer by including agents like bovine serum albumin (BSA) to reduce non-specific interactions.[7] |
Issue 2: Low Specific Binding or "Noisy" Data
Low signal-to-noise ratios can make it difficult to obtain reliable and reproducible data.
| Potential Cause | Recommended Solution |
| Low Receptor Expression | Confirm the presence and activity of the H3 receptor in your preparation. If using a cell line, ensure it has a sufficiently high density of the target receptor. |
| Radioligand Degradation | Check the age and storage conditions of the radioligand. Degradation can lead to decreased specific activity and purity. |
| Suboptimal Assay Conditions | Ensure the incubation time is sufficient to reach equilibrium, which can be longer for high-affinity ligands.[8] Verify the composition of the assay buffer, as the presence of specific ions can influence binding. |
Issue 3: Discrepancy Between Binding Affinity (Ki) and Functional Potency (IC50)
It is not uncommon to observe differences between the affinity of a compound in a binding assay and its potency in a functional assay.
| Potential Cause | Explanation & Solution |
| Inverse Agonism | This compound's inverse agonism can lead to different apparent potencies in various assays. A binding assay measures the direct interaction with the receptor, while a functional assay measures the downstream consequence of that binding, which is influenced by the level of constitutive receptor activity.[9] It is crucial to characterize the level of basal activity in your functional assay system. |
| Assay-Specific Conditions | Differences in buffer composition, temperature, and incubation time between binding and functional assays can contribute to potency shifts. Ensure that critical parameters are as consistent as possible across different assay formats. |
| "Spare Receptors" in Functional Assays | In some functional assays, a maximal response can be achieved when only a fraction of the receptors are occupied. This can lead to an underestimation of the compound's true potency (IC50 appears lower than Ki). |
Experimental Protocols
Radioligand Binding Assay for Histamine H3 Receptor
This protocol is a general guideline for a competitive binding assay using cell membranes expressing the H3 receptor and [3H]Nα-methylhistamine as the radioligand.
-
Membrane Preparation:
-
Culture cells stably expressing the human H3 receptor.
-
Harvest cells and resuspend in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenize the cells using a suitable method (e.g., sonication or Dounce homogenizer).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh homogenization buffer and resuspend to a final protein concentration of 200-500 µg/mL.[7]
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
This compound or other competing ligands at various concentrations.
-
[3H]Nα-methylhistamine at a fixed concentration (typically at or near its Kd, e.g., 2 nM).[10]
-
Cell membrane preparation.
-
-
To determine non-specific binding, use a high concentration of a non-radiolabeled H3 receptor ligand (e.g., 10 µM clobenpropit (B1669187) or 100 µM histamine).[10][11]
-
Incubate the plate at 25°C for 2 hours with gentle shaking to reach equilibrium.[10]
-
-
Separation and Detection:
-
Rapidly separate bound from free radioligand by filtering the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI).[10]
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the competing ligand.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: Workflow for a typical radioligand binding assay.
Caption: this compound stabilizes the inactive state of the H3 receptor.
Caption: A logical approach to troubleshooting common binding assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inverse agonism and its therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
Validation & Comparative
A Head-to-Head Comparison of GSK334429 and GSK189254 in Preclinical Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two selective histamine (B1213489) H3 receptor (H3R) antagonists, GSK334429 and GSK189254, based on their performance in established rodent models of neuropathic pain. The data presented is compiled from peer-reviewed research to aid in the evaluation of these compounds for potential therapeutic development.
Executive Summary
Both this compound and GSK189254, acting as histamine H3 receptor antagonists/inverse agonists, have demonstrated significant efficacy in alleviating pain-like behaviors in multiple preclinical models of neuropathic pain.[1][2] Their primary mechanism of action involves the blockade of H3 autoreceptors, leading to enhanced release of histamine and other neurotransmitters, such as noradrenaline, within the central nervous system, which in turn modulates pain perception.[3][4] While both compounds show promise, subtle differences in their effective dose ranges and potential secondary mechanisms, such as the involvement of the H4 receptor for GSK189254, are noteworthy.[5]
Data Presentation: Efficacy in Neuropathic Pain Models
The following tables summarize the quantitative data on the efficacy of this compound and GSK189254 in reversing mechanical hyperalgesia and allodynia in various rat models of neuropathic pain.
Table 1: Efficacy of this compound and GSK189254 in the Chronic Constriction Injury (CCI) Model in Rats [1][2]
| Compound | Dose (mg/kg, p.o.) | Efficacy |
| This compound | 1, 3, 10 | Significant reversal of decreased paw withdrawal threshold |
| GSK189254 | 0.3, 3, 10 | Significant reversal of decreased paw withdrawal threshold |
Table 2: Efficacy of this compound and GSK189254 in the Varicella-Zoster Virus (VZV) Induced Neuropathic Pain Model in Rats [1][2]
| Compound | Dose (mg/kg, p.o.) | Efficacy |
| This compound | 10 | Significant reversal of VZV-induced decrease in paw withdrawal threshold |
| GSK189254 | 3 | Significant reversal of VZV-induced decrease in paw withdrawal threshold |
Table 3: Efficacy of this compound in the Capsaicin-Induced Secondary Allodynia Model in Rats
| Compound | Dose (mg/kg, p.o.) | Efficacy |
| This compound | 3, 10 | Significant reversal of capsaicin-induced reductions in paw withdrawal threshold |
Table 4: Efficacy of GSK189254 in the Spared Nerve Injury (SNI) Model in Mice [5]
| Compound | Dose (mg/kg, p.o.) | Efficacy |
| GSK189254 | 3, 6 | Reversal of thermal and mechanical allodynia |
Signaling Pathways and Experimental Workflows
Signaling Pathway of H3R Antagonists in Neuropathic Pain
The following diagram illustrates the proposed mechanism of action for H3R antagonists in alleviating neuropathic pain. Blockade of presynaptic H3 autoreceptors on histaminergic neurons and H3 heteroreceptors on noradrenergic neurons in the locus coeruleus leads to increased release of histamine and noradrenaline. This activates descending inhibitory pathways to the spinal cord, ultimately reducing the transmission of pain signals. For GSK189254, an additional interaction with the H4 receptor contributes to its analgesic effect.
Caption: Proposed signaling pathway for H3R antagonists in neuropathic pain.
General Experimental Workflow for Preclinical Neuropathic Pain Studies
The diagram below outlines a typical experimental workflow for evaluating the efficacy of compounds in rodent models of neuropathic pain.
Caption: A generalized experimental workflow for preclinical neuropathic pain studies.
Experimental Protocols
Chronic Constriction Injury (CCI) Model in Rats
The CCI model is a widely used method to induce neuropathic pain.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the sciatic trifurcation, four loose ligatures are tied around the nerve with about 1 mm spacing. The ligatures are tightened until a slight constriction is observed, without arresting epineural blood flow.
-
Post-operative Care: The incision is closed, and the animals are allowed to recover.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments or a Randall-Selitto analgesymeter to measure the paw withdrawal threshold. Testing is typically performed before surgery to establish a baseline and at various time points after surgery to confirm the development of hypersensitivity and to evaluate drug effects.
Spared Nerve Injury (SNI) Model in Mice
The SNI model produces a consistent and long-lasting mechanical hypersensitivity.
-
Animal Preparation: Mice are anesthetized.
-
Surgical Procedure: The sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) are exposed. The tibial and common peroneal nerves are ligated and sectioned, leaving the sural nerve intact.[6][7]
-
Post-operative Care: The muscle and skin are closed in layers.
-
Behavioral Testing: Mechanical allodynia is measured on the lateral side of the paw (the sural nerve territory) using von Frey filaments.[6]
Varicella-Zoster Virus (VZV)-Induced Neuropathic Pain Model in Rats
This model mimics the pain associated with post-herpetic neuralgia.
-
Virus Inoculation: Rats are anesthetized, and a suspension of VZV-infected human fibroblasts is injected into the plantar surface of the hind paw.[8][9]
-
Development of Hypersensitivity: Animals are monitored for the development of mechanical hypersensitivity over several days to weeks.[9]
-
Behavioral Testing: Paw withdrawal thresholds are measured using von Frey filaments to assess the level of mechanical allodynia.[8]
Capsaicin-Induced Secondary Allodynia in Rats
This model is used to assess tactile allodynia.
-
Capsaicin (B1668287) Injection: A solution of capsaicin is injected intradermally into the plantar surface of the rat's hind paw.
-
Assessment of Allodynia: Changes in paw withdrawal threshold in response to mechanical stimulation with von Frey filaments are measured at various time points after capsaicin injection to quantify the level of allodynia.
Conclusion
Both this compound and GSK189254 demonstrate robust anti-allodynic and anti-hyperalgesic effects in multiple, mechanistically distinct models of neuropathic pain.[1][2] GSK189254 appears to be effective at a slightly lower dose range in the CCI and VZV models. Furthermore, the analgesic effect of GSK189254 involves the H4 receptor, suggesting a potentially broader mechanism of action compared to this compound.[5] Further investigation into the specific contributions of different neurotransmitter systems and receptor subtypes to the analgesic profiles of these compounds is warranted to fully elucidate their therapeutic potential. This comparative guide provides a foundational dataset for researchers and drug developers to inform future studies and clinical development strategies for H3R antagonists in the management of neuropathic pain.
References
- 1. Activation of locus coeruleus-spinal cord noradrenergic neurons alleviates neuropathic pain in mice via reducing neuroinflammation from astrocytes and microglia in spinal dorsal horn - ProQuest [proquest.com]
- 2. Activation of locus coeruleus-spinal cord noradrenergic neurons alleviates neuropathic pain in mice via reducing neuroinflammation from astrocytes and microglia in spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Novel histamine H3 receptor antagonists GSK189254 and this compound are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Histamine H4 Receptor Participates in the Neuropathic Pain-Relieving Activity of the Histamine H3 Receptor Antagonist GSK189254 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Noradrenergic Neurons in the Locus Coeruleus Contribute to Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of locus coeruleus-spinal cord noradrenergic neurons alleviates neuropathic pain in mice via reducing neuroinflammation from astrocytes and microglia in spinal dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Efficacy of GSK334429 and Other Histamine H3 Receptor Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of GSK334429 with other prominent histamine (B1213489) H3 (H3) receptor antagonists. This document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes relevant biological pathways and workflows.
The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system. Its antagonism presents a promising therapeutic strategy for a range of neurological and psychiatric disorders. This guide focuses on the comparative efficacy of this compound, a potent and selective H3 receptor antagonist, against other notable antagonists such as GSK189254, GSK207040, Pitolisant, Ciproxifan, and ABT-239.
Quantitative Efficacy Comparison
The following tables summarize the preclinical efficacy data for this compound and its comparators across various animal models.
Table 1: Efficacy in Neuropathic Pain Models
| Compound | Model | Species | Route of Admin. | Dose Range | Key Findings |
| This compound | Chronic Constriction Injury (CCI) | Rat | p.o. | 1, 3, 10 mg/kg | Significantly reversed CCI-induced decrease in paw withdrawal threshold (PWT).[1][2][3] |
| Varicella-Zoster Virus (VZV) | Rat | p.o. | 10 mg/kg | Reversed VZV-induced decrease in PWT.[1][4] | |
| GSK189254 | Chronic Constriction Injury (CCI) | Rat | p.o. | 0.3, 3, 10 mg/kg | Significantly reversed CCI-induced decrease in PWT.[1][2][3] |
| Varicella-Zoster Virus (VZV) | Rat | p.o. | 3 mg/kg | Reversed VZV-induced decrease in PWT.[1][4] | |
| ABT-239 | Various Neuropathic & Inflammatory Pain Models | Rodent | - | - | Reduced allodynia and hyperalgesia.[4] |
| Pitolisant | Inflammatory & Neuropathic Pain Models | Rodent | - | 10 mg/kg | No relevant effect on mechanical or thermal pain thresholds at clinically relevant doses.[5] |
Table 2: Efficacy in Cognitive Enhancement Models
| Compound | Model | Species | Route of Admin. | Dose Range | Key Findings |
| This compound | Scopolamine-induced Amnesia (Passive Avoidance) | Rat | p.o. | 0.3, 1, 3 mg/kg | Significantly reversed scopolamine-induced amnesia.[6] |
| GSK207040 | Scopolamine-induced Amnesia (Passive Avoidance) | Rat | p.o. | 0.1, 0.3, 1, 3 mg/kg | Significantly reversed scopolamine-induced amnesia.[6] |
| Novel Object Recognition | Rat | p.o. | 3 mg/kg | Significantly enhanced object recognition memory.[7] | |
| Ciproxifan | Object Recognition Task (APP Tg2576 mice) | Mouse | i.p. | 3.0 mg/kg | Reversed impairments in the object recognition task.[8] |
| Passive Avoidance (Chronically Stressed Rats) | Rat | i.p. | 3 mg/kg | Prevented deleterious effects of chronic stress on passive avoidance behavior (p<0.001).[9] | |
| ABT-239 | Inhibitory Avoidance (Rat Pups) | Rat | - | 0.1-1.0 mg/kg | Improved acquisition of inhibitory avoidance.[10] |
| Social Memory (Adult & Aged Rats) | Rat | - | 0.01-1.0 mg/kg | Improved social memory.[10] | |
| Pitolisant | Alzheimer's Disease Mouse Model | Mouse | - | - | Improved recognition memory and learning flexibility.[11] |
Table 3: Receptor Binding Affinity and Functional Antagonism
| Compound | Receptor | Species | Binding Affinity (pKi) | Functional Antagonism (pA2) |
| This compound | H3 | Human | 9.49 ± 0.09 | 8.84 ± 0.04 |
| H3 | Rat | 9.12 ± 0.14 | - | |
| GSK189254 | H3 | Human | 9.59 - 9.90 | 9.06 |
| H3 | Rat | 8.51 - 9.17 | - | |
| GSK207040 | H3 | Human | 9.67 ± 0.06 | 9.26 ± 0.04 |
| H3 | Rat | 9.08 ± 0.16 | - | |
| Pitolisant | H3 | Human | - | - |
| Ciproxifan | H3 | Rat | 0.5 - 1.9 nM (Ki) | - |
| ABT-239 | H3 | Human | 9.5 | - |
| H3 | Rat | 8.9 | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.
Chronic Constriction Injury (CCI) Model in Rats
The CCI model is a widely used method to induce neuropathic pain. The procedure involves the following steps:
-
Anesthesia: Rats are anesthetized using an appropriate anesthetic agent.
-
Surgical Exposure: The common sciatic nerve is exposed at the mid-thigh level.
-
Ligation: Four loose ligatures are tied around the sciatic nerve.
-
Wound Closure: The muscle and skin are sutured.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold.
Varicella-Zoster Virus (VZV)-Induced Neuropathic Pain in Rats
This model mimics the pain associated with post-herpetic neuralgia.
-
Virus Inoculation: A suspension of VZV-infected cells is injected into the plantar surface of the rat's hind paw.[12]
-
Behavioral Monitoring: Animals are monitored for the development of mechanical allodynia and thermal hyperalgesia.
-
Pain Assessment: Paw withdrawal thresholds to mechanical stimuli (von Frey filaments) and withdrawal latency to thermal stimuli are measured.
Passive Avoidance Test in Rats
This test is used to assess learning and memory.
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a door.
-
Training: The rat is placed in the light compartment and receives a mild foot shock upon entering the dark compartment.
-
Retention Test: After a set period (e.g., 24 hours), the rat is returned to the light compartment, and the latency to enter the dark compartment is measured as an indicator of memory retention.
Capsaicin-Induced Secondary Allodynia in Rats
This model is used to study mechanisms of central sensitization.
-
Capsaicin Injection: Capsaicin is injected into the plantar surface of the hind paw to induce primary hyperalgesia at the injection site and secondary allodynia in the surrounding area.
-
Behavioral Assessment: The paw withdrawal threshold to mechanical stimuli (von Frey filaments) is measured in the area of secondary allodynia.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to H3 receptor signaling and experimental workflows.
Caption: H3 Receptor Signaling Pathway and Antagonist Action.
Caption: General Experimental Workflow for Neuropathic Pain Studies.
Caption: General Experimental Workflow for Cognitive Enhancement Studies.
References
- 1. research.sahmri.org.au [research.sahmri.org.au]
- 2. Novel histamine H3 receptor antagonists GSK189254 and this compound are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. login.medscape.com [login.medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ciproxifan, an H3 Receptor Antagonist, Alleviates Hyperactivity and Cognitive Deficits in the APPTg2576 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single dose of H3 receptor antagonist--ciproxifan--abolishes negative effects of chronic stress on cognitive processes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of non-imidazole histamine H3 receptor antagonists in comparison to atypical antipsychotics for the treatment of cognitive deficits associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pitolisant alleviates brain network dysfunction and cognitive deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal Models of Varicella Zoster Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of GSK334429 for the Histamine H3 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of GSK334429, a non-imidazole antagonist of the histamine (B1213489) H3 receptor (H3R). By comparing its binding affinity and functional potency with other relevant compounds and outlining the experimental methodologies used for its characterization, this document serves as a critical resource for researchers evaluating this compound for preclinical and clinical development.
Executive Summary
This compound is a potent and highly selective antagonist of the H3 receptor, a key target in the central nervous system for modulating neurotransmitter release. Experimental data demonstrates its high affinity for the human H3 receptor, coupled with functional antagonist and inverse agonist properties. While direct quantitative data for its binding to other histamine receptor subtypes (H1, H2, and H4) is not publicly available, literature consistently refers to its high selectivity. For comparative context, a similar compound from GlaxoSmithKline, GSK189254, has been reported to exhibit over 10,000-fold selectivity for the H3 receptor over other histamine subtypes. This guide synthesizes the available data to validate the selectivity profile of this compound.
Comparative Analysis of Binding Affinity and Functional Potency
This compound has been characterized as a high-affinity ligand for the H3 receptor. The following tables summarize the available quantitative data for this compound and a key comparator compound, GSK207040, another selective H3 receptor antagonist.
Table 1: H3 Receptor Binding Affinity of this compound and Comparator
| Compound | Receptor | Species | Binding Affinity (pKi) |
| This compound | H3 | Human | 9.49 ± 0.09[1] |
| H3 | Rat | 9.12 ± 0.14[1] | |
| GSK207040 | H3 | Human | 9.67 ± 0.06[1] |
| H3 | Rat | 9.08 ± 0.16[1] |
Table 2: Functional Activity of this compound and Comparator at the Human H3 Receptor
| Compound | Assay Type | Parameter | Value |
| This compound | cAMP Functional Assay | pA2 (Antagonist Potency) | 8.84 ± 0.04[1] |
| GTPγS Binding Assay | pIC50 (Inverse Agonist Potency) | 8.59 ± 0.04[1] | |
| GSK207040 | cAMP Functional Assay | pA2 (Antagonist Potency) | 9.26 ± 0.04[1] |
| GTPγS Binding Assay | pIC50 (Inverse Agonist Potency) | 9.20 ± 0.36[1] |
While specific binding affinities for this compound at H1, H2, and H4 receptors are not detailed in the primary literature, the compound is consistently described as a "selective H3 receptor antagonist"[1].
Experimental Protocols
The validation of this compound's selectivity relies on robust in vitro assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure the affinity of this compound for the H3 receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human or rat H3 receptor.
-
Assay Buffer: A suitable buffer, typically 50 mM Tris-HCl with cofactors, is used.
-
Radioligand: A tritiated H3 receptor antagonist, such as [3H]-R-α-methylhistamine, is used at a fixed concentration.
-
Competition Binding: Membranes are incubated with the radioligand and a range of concentrations of the unlabeled test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
cAMP Functional Assays
This assay measures the ability of a compound to act as an antagonist or inverse agonist at G-protein coupled receptors that modulate adenylyl cyclase activity, such as the H3 receptor.
-
Objective: To determine the functional potency of this compound as an H3 receptor antagonist.
-
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human H3 receptor are used.
-
Assay Medium: Cells are incubated in a buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound).
-
Agonist Stimulation: The H3 receptor agonist, R-α-methylhistamine, is added to stimulate the inhibition of adenylyl cyclase.
-
cAMP Measurement: Intracellular cAMP levels are measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified, and the pA2 value, a measure of antagonist potency, is calculated.
-
[35S]GTPγS Binding Assays
This assay directly measures the activation of G-proteins and is used to characterize the inverse agonist properties of a compound.
-
Objective: To assess the inverse agonist activity of this compound at the H3 receptor.
-
Methodology:
-
Membrane Preparation: Membranes from cells expressing the H3 receptor are used.
-
Assay Buffer: The assay is performed in a buffer containing GDP to ensure G-proteins are in their inactive state.
-
Incubation: Membranes are incubated with [35S]GTPγS, a non-hydrolyzable GTP analog, in the presence of varying concentrations of the test compound (this compound).
-
Separation: The reaction is terminated, and bound [35S]GTPγS is separated from the free form.
-
Detection: The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
Data Analysis: Inverse agonists will decrease the basal level of [35S]GTPγS binding. The pIC50 value, representing the concentration at which the compound causes half of the maximal inhibition of basal activity, is determined.
-
Visualizing Key Processes
To better understand the experimental and biological context of this compound's activity, the following diagrams illustrate the H3 receptor signaling pathway and the workflow of a typical radioligand binding assay.
Caption: H3 Receptor Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Conclusion
The available data strongly supports the classification of this compound as a potent and selective H3 receptor antagonist with inverse agonist properties. Its high affinity for the human H3 receptor, demonstrated through radioligand binding assays, and its functional blockade of H3 receptor signaling, confirmed in cAMP and GTPγS assays, validate its on-target activity. While a comprehensive selectivity panel against other histamine receptors and off-target proteins would provide a more complete picture, the consistent description of its high selectivity in the literature provides a strong foundation for its continued investigation as a therapeutic agent. The detailed experimental protocols provided herein offer a basis for the replication and extension of these seminal findings.
References
A Cross-Study Comparative Analysis of GSK334429's Impact on Memory
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data on GSK334429, a histamine (B1213489) H3 receptor antagonist, and its effects on memory. While the initial query referenced GSK-3 inhibition, current scientific literature identifies this compound as a selective H3 receptor antagonist. This guide will therefore focus on its mechanism of action and performance in preclinical memory models, alongside a comparative overview of other compounds targeting the histaminergic system and a brief discussion of the distinct therapeutic strategy of GSK-3 inhibition for memory enhancement.
Executive Summary
This compound has demonstrated efficacy in preclinical models of memory impairment, specifically in reversing amnesia induced by the cholinergic antagonist scopolamine. Its mechanism of action is centered on the blockade of histamine H3 receptors, which act as presynaptic autoreceptors and heteroreceptors, thereby increasing the release of histamine and other neurotransmitters like acetylcholine, crucial for cognitive processes. This guide synthesizes the available quantitative data, details the experimental methodologies employed in these studies, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: this compound and Comparators
The following tables summarize the key quantitative findings from a pivotal study investigating the effects of this compound and a comparator H3 receptor antagonist, GSK207040, on memory in a rat model of scopolamine-induced amnesia.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Target | Species | Assay | Value | Unit | Citation |
| This compound | Histamine H3 Receptor | Human | pKi | 9.49 ± 0.09 | [1] | |
| Histamine H3 Receptor | Rat | pKi | 9.12 ± 0.14 | [1] | ||
| Histamine H3 Receptor | Human | pA2 (cAMP) | 8.84 ± 0.04 | [1] | ||
| Histamine H3 Receptor | Human | pIC50 (GTPγS) | 8.59 ± 0.04 | [1] | ||
| GSK207040 | Histamine H3 Receptor | Human | pKi | 9.67 ± 0.06 | [1] | |
| Histamine H3 Receptor | Rat | pKi | 9.08 ± 0.16 | [1] | ||
| Histamine H3 Receptor | Human | pA2 (cAMP) | 9.26 ± 0.04 | [1] | ||
| Histamine H3 Receptor | Human | pIC50 (GTPγS) | 9.20 ± 0.36 | [1] |
Table 2: In Vivo Receptor Occupancy and Functional Antagonism
| Compound | Assay | Species | Value (ED50/ID50) | Unit | Citation |
| This compound | ex vivo [3H]-R-alpha-methylhistamine binding | Rat | 0.35 | mg/kg, p.o. | [1] |
| R-alpha-methylhistamine-induced dipsogenia | Rat | 0.11 | mg/kg, p.o. | [1] | |
| GSK207040 | ex vivo [3H]-R-alpha-methylhistamine binding | Rat | 0.03 | mg/kg, p.o. | [1] |
| R-alpha-methylhistamine-induced dipsogenia | Rat | 0.02 | mg/kg, p.o. | [1] |
Table 3: Efficacy in Scopolamine-Induced Amnesia (Passive Avoidance Task)
| Compound | Dose (mg/kg, p.o.) | Effect | Citation |
| This compound | 0.3, 1, and 3 | Significantly reversed scopolamine-induced amnesia | [1] |
| GSK207040 | 0.1, 0.3, 1, and 3 | Significantly reversed scopolamine-induced amnesia | [1] |
Experimental Protocols
A detailed experimental protocol for the passive avoidance test used in the primary study on this compound is not fully available in the public domain. However, the following is a generalized, comprehensive protocol for a scopolamine-induced amnesia passive avoidance task in rats, based on established methodologies.
Objective: To assess the ability of a test compound to reverse memory deficits induced by the muscarinic receptor antagonist, scopolamine.
Apparatus: A two-compartment passive avoidance apparatus is used, consisting of a brightly lit "safe" compartment and a dark compartment equipped with a grid floor capable of delivering a mild electric shock. A guillotine door separates the two compartments.
Procedure:
-
Habituation (Day 1): Each rat is placed in the lit compartment and allowed to explore for a set period (e.g., 60 seconds). The guillotine door is then opened, and the latency to enter the dark compartment is recorded. Once the rat enters the dark compartment, the door is closed. No shock is delivered during this phase.
-
Training (Acquisition Trial - Day 2):
-
Rats are pre-treated with the vehicle or test compound (e.g., this compound) at specified times before the training trial (e.g., 60 minutes).
-
Scopolamine (e.g., 0.5-1 mg/kg, i.p.) or saline is administered at a set time prior to training (e.g., 30 minutes) to induce amnesia.
-
Each rat is placed in the lit compartment. After a brief acclimatization period, the door to the dark compartment is opened.
-
When the rat enters the dark compartment with all four paws, the door is closed, and a mild, inescapable footshock (e.g., 0.5-1.0 mA for 2-3 seconds) is delivered through the grid floor.
-
The rat is then removed from the apparatus and returned to its home cage.
-
-
Retention Test (Day 3):
-
Approximately 24 hours after the training trial, the rat is placed back into the lit compartment.
-
The guillotine door is opened, and the latency to enter the dark compartment (step-through latency) is recorded, up to a maximum cutoff time (e.g., 300 seconds).
-
Longer step-through latencies in the retention test are indicative of better memory of the aversive event.
-
Data Analysis: The step-through latency during the retention test is the primary measure of memory. Data are typically analyzed using non-parametric statistical tests (e.g., Mann-Whitney U test or Kruskal-Wallis test) to compare the latencies between different treatment groups.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound as a histamine H3 receptor antagonist.
References
A Comparative Analysis of GSK334429 and GSK207040: Potent Histamine H3 Receptor Antagonists
In the landscape of neurological drug discovery, the histamine (B1213489) H3 receptor has emerged as a compelling target for therapeutic intervention in a range of disorders, including neuropathic pain and cognitive deficits. This guide provides a detailed comparative analysis of two novel, selective, non-imidazole histamine H3 receptor antagonists: GSK334429 and GSK207040. Developed by GlaxoSmithKline, these compounds have demonstrated significant potential in preclinical studies. This analysis will delve into their mechanism of action, comparative efficacy in various models, and the experimental protocols underpinning these findings.
Mechanism of Action: Targeting the Histamine H3 Receptor
Both this compound and GSK207040 exert their effects by acting as antagonists at the histamine H3 receptor.[1] The H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, such as acetylcholine (B1216132) and norepinephrine, in the central nervous system. By blocking the inhibitory action of these receptors, this compound and GSK207040 enhance the release of these key neurotransmitters, which are crucial for cognitive function and pain modulation.
The histamine H3 receptor is coupled to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] Furthermore, H3 receptor stimulation can activate the MAPK and PI3K signaling pathways.[2][3] As antagonists, this compound and GSK207040 not only block the effects of agonists but also exhibit inverse agonist properties, meaning they can reduce the basal, constitutive activity of the H3 receptor.[1]
Comparative In Vitro and In Vivo Efficacy
A head-to-head comparison reveals distinct profiles for this compound and GSK207040 in terms of their potency and efficacy in various assays. The following tables summarize the key quantitative data from preclinical studies.
Table 1: Comparative In Vitro Data for this compound and GSK207040
| Parameter | This compound | GSK207040 |
| Human H3 Receptor Affinity (pKi) | 9.49 ± 0.09 | 9.67 ± 0.06 |
| Rat H3 Receptor Affinity (pKi) | 9.12 ± 0.14 | 9.08 ± 0.16 |
| Functional Antagonism (pA2) vs. H3 Agonist-induced cAMP changes | 8.84 ± 0.04 | 9.26 ± 0.04 |
| Inverse Agonism (pIC50) vs. basal GTPγS binding | 8.59 ± 0.04 | 9.20 ± 0.36 |
Data sourced from Medhurst et al., 2007.[1]
Table 2: Comparative In Vivo Data for this compound and GSK207040 in Rats
| Model | Parameter | This compound | GSK207040 |
| Cortical ex vivo [3H]-R-alpha-methylhistamine binding | ED50 (mg/kg, p.o.) | 0.35 | 0.03 |
| Blockade of R-alpha-methylhistamine-induced dipsogenia | ID50 (mg/kg, p.o.) | 0.11 | 0.02 |
| Scopolamine-induced amnesia (Passive Avoidance) | Effective Dose (mg/kg, p.o.) | 0.3, 1, and 3 | 0.1, 0.3, 1, and 3 |
| Capsaicin-induced secondary allodynia | Effective Dose (mg/kg, p.o.) | 3 and 10 | 0.1, 0.3, and 1 |
| Chronic Constriction Injury (CCI) induced neuropathic pain | Effective Dose (mg/kg, p.o.) | 1, 3, and 10 | Not Reported in Direct Comparison |
| Varicella-Zoster Virus (VZV) induced neuropathic pain | Effective Dose (mg/kg, p.o.) | 10 | Not Reported in Direct Comparison |
Data for the first four models sourced from Medhurst et al., 2007.[1] Data for the last two models for this compound sourced from Medhurst et al., 2008.[4][5]
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate this compound and GSK207040.
In Vitro Assays
-
Receptor Binding Affinity Assay:
-
Objective: To determine the binding affinity (Ki) of the compounds for the human and rat H3 receptors.
-
Methodology: Membranes from cells expressing the recombinant H3 receptor are incubated with a radiolabeled ligand (e.g., [3H]-R-alpha-methylhistamine) and varying concentrations of the test compound. The amount of radioligand bound to the receptor is measured, and the Ki value is calculated from the competition binding curves.
-
-
cAMP Functional Assay:
-
Objective: To assess the functional antagonist activity (pA2) of the compounds.
-
Methodology: Cells expressing the H3 receptor are treated with the test compound followed by an H3 receptor agonist. The intracellular levels of cAMP are then measured. Since the H3 receptor is Gi-coupled, its activation inhibits cAMP production. An antagonist will block this inhibition, and the pA2 value is a measure of its potency.
-
-
GTPγS Binding Assay:
-
Objective: To determine the inverse agonist properties (pIC50) of the compounds.
-
Methodology: Cell membranes containing the H3 receptor are incubated with the test compound and a non-hydrolyzable GTP analog, [35S]GTPγS. The constitutive activity of the H3 receptor leads to a basal level of [35S]GTPγS binding. An inverse agonist will decrease this basal binding, and the pIC50 value reflects its potency in doing so.[6]
-
In Vivo Models
-
Chronic Constriction Injury (CCI) Model of Neuropathic Pain:
-
Objective: To evaluate the efficacy of the compounds in a model of surgically-induced neuropathic pain.
-
Methodology: In anesthetized rats, the sciatic nerve is exposed, and four loose ligatures are placed around it.[7][8][9] This procedure leads to the development of mechanical allodynia (pain in response to a non-painful stimulus). The paw withdrawal threshold to a mechanical stimulus (e.g., von Frey hairs) is measured before and after oral administration of the test compound.[4][5]
-
-
Varicella-Zoster Virus (VZV) Induced Neuropathic Pain Model:
-
Objective: To assess the compounds' effects in a viral model of neuropathic pain.
-
Methodology: Rats are inoculated with VZV in the hind paw, which leads to the development of mechanical allodynia.[4][5][10][11] Paw withdrawal thresholds are measured to determine the analgesic effect of the orally administered compounds.[4][5]
-
-
Scopolamine-Induced Memory Impairment (Passive Avoidance Test):
-
Objective: To investigate the cognitive-enhancing effects of the compounds.
-
Methodology: This test is based on fear-aggravated memory.[12] Rats are placed in a two-compartment apparatus with a light and a dark chamber. During a training session, they receive a mild foot shock upon entering the dark compartment. To induce amnesia, the muscarinic antagonist scopolamine (B1681570) is administered. The test compounds are then given to assess their ability to reverse this amnesia. Memory is evaluated by measuring the latency to enter the dark compartment in a subsequent test session.[1]
-
-
Capsaicin-Induced Secondary Allodynia:
-
Objective: To evaluate the compounds in a model of centrally mediated pain hypersensitivity.
-
Methodology: Capsaicin is injected into the plantar surface of a rat's hind paw, which induces a localized area of primary hyperalgesia and a surrounding area of secondary allodynia. The paw withdrawal threshold to mechanical stimulation in the area of secondary allodynia is measured after oral administration of the test compounds to assess their analgesic effects.[1]
-
Conclusion
Both this compound and GSK207040 are potent and selective histamine H3 receptor antagonists with demonstrated efficacy in preclinical models of neuropathic pain and cognitive impairment. GSK207040 generally exhibits higher potency in in vitro assays and in some in vivo models, such as the capsaicin-induced allodynia and scopolamine-induced amnesia models. This compound has also shown significant efficacy, particularly in surgically and virally induced neuropathic pain models. The data presented in this guide provide a solid foundation for further research and development of these compounds as potential therapeutics for neurological disorders. The detailed experimental protocols offer a reference for researchers aiming to investigate these or similar compounds.
References
- 1. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel histamine H3 receptor antagonists GSK189254 and this compound are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A robust and high-capacity [(35)S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. Chronic Constriction Injury Model [bio-protocol.org]
- 9. criver.com [criver.com]
- 10. researchgate.net [researchgate.net]
- 11. Varicella zoster virus-induced pain and post-herpetic neuralgia in the human host and in rodent animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
Reproducibility of GSK334429 Effects in Preclinical Neuropathic Pain Models: A Comparative Guide
An objective analysis of the efficacy and mechanism of action of the histamine (B1213489) H3 receptor antagonist, GSK334429, across various rodent models of neuropathic pain.
This guide provides a comprehensive comparison of the effects of this compound in different animal models of neuropathic pain, supported by experimental data from published studies. The information is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this compound.
Mechanism of Action: Histamine H3 Receptor Antagonism
This compound is a potent and selective antagonist of the histamine H3 receptor.[1][2] The H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, and serotonin. By blocking the H3 receptor, this compound is hypothesized to increase the synaptic levels of these neurotransmitters in key pain-processing areas of the central nervous system, leading to an analgesic effect. The H3 receptor is coupled to Gαi/o proteins; its activation inhibits adenylyl cyclase and reduces cyclic AMP (cAMP) levels, while also potentially modulating MAPK and PI3K/AKT signaling pathways. As an antagonist and likely an inverse agonist, this compound blocks these downstream effects.
References
- 1. Novel histamine H3 receptor antagonists GSK189254 and this compound are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the analgesic effects of GSK334429 in different pain assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the analgesic effects of GSK334429, a novel histamine (B1213489) H3 receptor antagonist, against other alternatives in various preclinical pain models. The following sections detail the experimental validation of this compound's efficacy, supported by quantitative data and comprehensive experimental protocols.
Performance of this compound in Preclinical Pain Assays
This compound has demonstrated significant analgesic properties in several well-established rat models of neuropathic and inflammatory pain. Its efficacy as a histamine H3 receptor antagonist suggests a promising mechanism of action for pain modulation. The data presented below summarizes its performance in the Chronic Constriction Injury (CCI), Varicella-Zoster Virus (VZV) induced neuropathic pain, and capsaicin-induced secondary allodynia models.
Comparative Efficacy Data
The following tables provide a summary of the quantitative data on the effect of this compound and comparator compounds on the paw withdrawal threshold (PWT) in different pain assays. An increase in PWT indicates an analgesic effect.
| Chronic Constriction Injury (CCI) Model | |||
| Compound | Dose (mg/kg, p.o.) | Effect on Paw Withdrawal Threshold (PWT) | Citation |
| This compound | 1, 3, and 10 | Significantly reversed CCI-induced decrease in PWT | [1][2][3] |
| GSK189254 | 0.3, 3, and 10 | Significantly reversed CCI-induced decrease in PWT | [1][2][3] |
| Varicella-Zoster Virus (VZV) Model | |||
| Compound | Dose (mg/kg, p.o.) | Effect on Paw Withdrawal Threshold (PWT) | Citation |
| This compound | 10 | Reversed VZV-induced decrease in PWT | [1][2][3] |
| GSK189254 | 3 | Reversed VZV-induced decrease in PWT | [1][2][3] |
| Gabapentin | Not specified | Antinociceptive effects were similar in size and kinetics to GSK189254 | [1] |
| Capsaicin-Induced Secondary Allodynia Model | |||
| Compound | Dose (mg/kg, p.o.) | Effect on Paw Withdrawal Threshold (PWT) | Citation |
| This compound | 3 and 10 | Significantly reversed capsaicin-induced reductions in PWT | |
| GSK207040 | 0.1, 0.3, and 1 | Significantly reversed capsaicin-induced reductions in PWT |
Understanding the Mechanism: Histamine H3 Receptor Signaling in Pain
This compound exerts its analgesic effects by acting as an antagonist at the histamine H3 receptor. This receptor is a G-protein coupled receptor (GPCR) primarily located in the central nervous system. As a presynaptic autoreceptor, it normally inhibits the release of histamine and other neurotransmitters involved in pain signaling. By blocking this receptor, this compound increases the release of these neurotransmitters, leading to a reduction in pain perception.
Caption: Histamine H3 Receptor Signaling Pathway in Pain Modulation.
Experimental Workflows
The validation of this compound's analgesic effects involved standardized and reproducible experimental procedures. The following diagrams illustrate the workflows for the key pain assays utilized in these studies.
References
Introduction
This guide provides a comparative analysis of the pharmacokinetic properties of three leading Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs): daprodustat (B606939), roxadustat, and vadadustat (B1683468). These oral medications represent a novel therapeutic class for the management of anemia associated with chronic kidney disease (CKD). Their mechanism of action involves the stabilization of HIF, a transcription factor that upregulates the expression of genes involved in erythropoiesis, including erythropoietin (EPO).
The compound GSK334429 was initially included in the scope of this comparison. However, this compound is a histamine (B1213489) H3 receptor antagonist, a distinct pharmacological class with different therapeutic applications, primarily investigated for neurological conditions such as dementia and neuropathic pain.[1][2] Publicly available pharmacokinetic data for this compound is limited to preclinical studies in animal models. To provide a meaningful and data-rich comparison for researchers and drug development professionals, this guide will focus on the HIF-PHIs, for which extensive human clinical trial data is available.
A Note on this compound
This compound is a potent and selective non-imidazole histamine H3 receptor antagonist.[1] Preclinical studies in rats have characterized its pharmacokinetic profile following oral administration.
Table 1: Preclinical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Brain:Blood Ratio | 0.5-0.8:1 | [3] |
Further human pharmacokinetic data for this compound is not widely available in the public domain.
Comparative Pharmacokinetics of HIF-PHI Compounds
The following tables summarize the key pharmacokinetic parameters of daprodustat, roxadustat, and vadadustat based on studies conducted in humans.
Table 2: Summary of Human Pharmacokinetic Parameters for Daprodustat, Roxadustat, and Vadadustat
| Parameter | Daprodustat | Roxadustat | Vadadustat |
| Tmax (median, hours) | 1.0 - 4.0[4] | ~2.0[5] | 2.0 - 3.0[6] |
| Oral Bioavailability | ~66%[7] | Not explicitly stated, but readily absorbed[5] | Not explicitly stated, but well absorbed[8] |
| Plasma Protein Binding | >99% | 99%[5] | >99%[8] |
| Elimination Half-life (T½, hours) | ~4.5 (Healthy Volunteers)[9] | 9.6 - 16 (Healthy Volunteers)[5] | ~4.5 (Healthy Volunteers)[9] |
| Apparent Clearance (CL/F) | 19.3 L/h (IV)[7], 24.6 L/h (Oral)[10] | 1.2 - 2.65 L/h[5] | Not explicitly stated |
| Apparent Volume of Distribution (Vd/F) | 14.6 L (IV)[7], 26.9 L (Oral)[10] | 22 - 57 L[5] | Not explicitly stated |
| Major Metabolism Pathway | CYP2C8-mediated oxidation[11] | CYP2C8, UGT1A9[5] | UGT1A9-mediated glucuronidation[8] |
| Primary Route of Elimination | Hepatobiliary and fecal[4][7] | Primarily metabolism[5] | Urine (as conjugates) and stool[8] |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from Phase 1 clinical trials. A typical study design to assess the pharmacokinetics of these compounds is as follows:
Objective: To evaluate the pharmacokinetics, safety, and tolerability of a single oral dose of the investigational drug in healthy adult subjects.
Study Design:
-
A single-center, randomized, single-blind, placebo-controlled, dose-escalation study.
-
Subjects are enrolled into cohorts, with each cohort receiving a specific dose of the drug or a placebo.
Subject Population:
-
Healthy male and/or female volunteers, typically between the ages of 18 and 55.
-
Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria, including assessments of medical history, physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests.
Dosing and Administration:
-
Subjects receive a single oral dose of the investigational drug (e.g., daprodustat, roxadustat, or vadadustat) or a matching placebo after an overnight fast.
-
The dose is typically administered with a standardized volume of water.
Pharmacokinetic Sampling:
-
Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose).
-
Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
-
Urine samples may also be collected over specified intervals to determine the extent of renal excretion.
Bioanalytical Method:
-
Plasma and urine concentrations of the parent drug and its major metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The method is validated for linearity, precision, accuracy, and selectivity according to regulatory guidelines.
Pharmacokinetic Analysis:
-
Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Cmax (maximum observed plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve) from time zero to the last quantifiable concentration (AUClast) and extrapolated to infinity (AUCinf)
-
t½ (terminal elimination half-life)
-
CL/F (apparent oral clearance)
-
Vd/F (apparent volume of distribution)
-
Safety and Tolerability Assessments:
-
Safety is monitored throughout the study by recording adverse events, vital signs, ECGs, and clinical laboratory parameters.
Mechanism of Action and Signaling Pathway
HIF-PHIs exert their therapeutic effect by inhibiting the prolyl hydroxylase domain (PHD) enzymes. This inhibition prevents the degradation of the HIF-α subunit, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-β. The HIF heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, leading to their transcription. Key target genes include those involved in erythropoiesis, such as erythropoietin (EPO), and genes related to iron metabolism and transport.[12][13][14][15]
Caption: HIF-1 signaling pathway under normoxic and hypoxic/HIF-PHI-treated conditions.
References
- 1. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel histamine H3 receptor antagonists GSK189254 and this compound are efficacious in surgically-induced and virally-induced rat models of neuropathic pain [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Investigation of the human metabolism and disposition of the prolyl hydrolase inhibitor daprodustat using IV microtracer with Entero-Test bile string - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Pharmacokinetics of Daprodustat: Results of an Absorption, Distribution, and Excretion Study With Intravenous Microtracer and Concomitant Oral Doses for Bioavailability Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Vadadustat, an Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, Pharmacodynamics, and Safety of Vadadustat in Healthy Volunteers and Patients with Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Integrated Population Pharmacokinetics of Daprodustat in Patients with Chronic Kidney Disease with Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 13. KEGG PATHWAY: HIF-1 signaling pathway - Homo sapiens (human) [kegg.jp]
- 14. cusabio.com [cusabio.com]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
Assessing the Translational Potential of GSK334429: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the preclinical findings for GSK334429, a selective histamine (B1213489) H3 receptor antagonist. By objectively comparing its performance with alternatives and presenting supporting experimental data, this document aims to facilitate an informed assessment of its translational potential for neuropathic pain and cognitive disorders.
This compound is a potent, selective, and orally active non-imidazole histamine H3 receptor antagonist.[1] Preclinical research has demonstrated its efficacy in animal models of neuropathic pain and cognitive impairment, suggesting its potential as a therapeutic agent for these conditions. This guide synthesizes the available data to provide a clear overview of its pharmacological profile and preclinical performance.
Comparative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound in comparison to other histamine H3 receptor antagonists, GSK189254 and GSK207040.
Table 1: In Vitro Comparative Data of H3 Receptor Antagonists
| Compound | Target | pKi (human) | pA2 (human) | pIC50 (human, GTPγS) |
| This compound | Histamine H3 Receptor | 9.49[1][2] | 8.84[2] | 8.59[2] |
| GSK189254 | Histamine H3 Receptor | 9.9 | 9.2 | 9.1 |
| GSK207040 | Histamine H3 Receptor | 9.67[2] | 9.26[2] | 9.20[2] |
Table 2: In Vivo Comparative Data of H3 Receptor Antagonists in Rat Models
| Compound | Model | Endpoint | Effective Dose (p.o.) | ED50/ID50 (p.o.) |
| This compound | Chronic Constriction Injury (CCI) | Reversal of mechanical hyperalgesia | 1, 3, 10 mg/kg[3][4] | - |
| Varicella-Zoster Virus (VZV) | Reversal of mechanical allodynia | 10 mg/kg[3][4] | - | |
| Scopolamine-induced amnesia | Reversal of memory impairment | 0.3, 1, 3 mg/kg[2] | - | |
| Capsaicin-induced allodynia | Reversal of tactile allodynia | 3, 10 mg/kg[2] | - | |
| R-alpha-methylhistamine-induced dipsogenia | Blockade of central H3 receptors | - | 0.11 mg/kg[2] | |
| GSK189254 | Chronic Constriction Injury (CCI) | Reversal of mechanical hyperalgesia | 0.3, 3, 10 mg/kg[3][4] | - |
| Varicella-Zoster Virus (VZV) | Reversal of mechanical allodynia | 3 mg/kg[3][4] | - | |
| GSK207040 | Scopolamine-induced amnesia | Reversal of memory impairment | 0.1, 0.3, 1, 3 mg/kg[2] | - |
| Capsaicin-induced allodynia | Reversal of tactile allodynia | 0.1, 0.3, 1 mg/kg[2] | - | |
| R-alpha-methylhistamine-induced dipsogenia | Blockade of central H3 receptors | - | 0.02 mg/kg[2] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental designs, the following diagrams are provided in DOT language.
Figure 1: Histamine H3 Receptor Signaling Pathway Antagonized by this compound.
Figure 2: Experimental Workflow for Neuropathic Pain Model.
Figure 3: Experimental Workflow for Scopolamine-Induced Amnesia Model.
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below.
Neuropathic Pain Model (Chronic Constriction Injury)
-
Animal Model : Adult male Sprague-Dawley rats are used.
-
Surgical Procedure : Under anesthesia, the common sciatic nerve is exposed at the level of the mid-thigh. Four loose ligatures are tied around the nerve.
-
Drug Administration : this compound is administered orally (p.o.) at doses of 1, 3, and 10 mg/kg.[3][4]
-
Behavioral Testing (Von Frey Test) : Mechanical allodynia is assessed using von Frey filaments.[5] Rats are placed on an elevated mesh floor and allowed to acclimatize.[5] Filaments of increasing stiffness are applied to the plantar surface of the hind paw, and the paw withdrawal threshold is determined.[5][6]
Cognitive Impairment Model (Scopolamine-Induced Amnesia)
-
Animal Model : Adult male rats are used.
-
Apparatus : A two-compartment passive avoidance apparatus is used, consisting of a lit and a dark compartment connected by a guillotine door.
-
Training : Rats are placed in the lit compartment. When they enter the dark compartment, a mild foot shock is delivered.
-
Drug Administration : Scopolamine (to induce amnesia) is administered, followed by the oral administration of this compound at doses of 0.3, 1, and 3 mg/kg.[2]
-
Testing : The latency to enter the dark compartment is measured 24 hours after training. An increased latency indicates improved memory retention.
Comparison with Alternative Treatments
Neuropathic Pain
Current first-line treatments for neuropathic pain include tricyclic antidepressants (e.g., amitriptyline), serotonin-norepinephrine reuptake inhibitors (e.g., duloxetine), and gabapentinoids (gabapentin and pregabalin).[7][8] While these drugs are effective for some patients, they are often associated with significant side effects. This compound, with its novel mechanism of action, has the potential to offer an alternative or adjunctive therapy with a different side-effect profile. In a preclinical model of varicella-zoster virus-induced pain, the analgesic effect of another H3 antagonist, GSK189254, was comparable to that of gabapentin.
Dementia (Cognitive Impairment)
The current standard of care for Alzheimer's disease, a common cause of dementia, includes cholinesterase inhibitors (e.g., donepezil) and NMDA receptor antagonists (e.g., memantine).[9][10][11] These treatments provide symptomatic relief but have limited efficacy in modifying disease progression. This compound's mechanism of enhancing neurotransmitter release, including acetylcholine, suggests it could offer cognitive benefits. Its efficacy in the scopolamine-induced amnesia model, which is a cholinergic deficit model, supports this hypothesis.
Assessment of Translational Potential
The preclinical data for this compound are promising. The compound demonstrates high potency and selectivity for the histamine H3 receptor and shows efficacy in well-established animal models of neuropathic pain and cognitive impairment. The oral bioavailability and central nervous system penetration, as evidenced by the blockade of R-alpha-methylhistamine-induced dipsogenia, are favorable characteristics for a centrally acting drug.
However, a significant gap in the publicly available information is the lack of clinical trial data for this compound. Searches of clinical trial registries (ClinicalTrials.gov) and regulatory agency websites (FDA, EMA) did not yield any results for this specific compound. The progression of a drug candidate from preclinical to clinical development is a critical step in validating its therapeutic potential. Without this information, the translational potential of this compound remains speculative.
Another H3 receptor antagonist, pitolisant, has been approved for the treatment of narcolepsy, demonstrating that this class of compounds can be successfully translated to clinical use.[12] This provides a positive precedent for other H3 receptor antagonists like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structurally novel histamine H3 receptor antagonists GSK207040 and this compound improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel histamine H3 receptor antagonists GSK189254 and this compound are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel histamine H3 receptor antagonists GSK189254 and this compound are efficacious in surgically-induced and virally-induced rat models of neuropathic pain. | Read by QxMD [read.qxmd.com]
- 5. Frontiers | Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain [frontiersin.org]
- 6. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Algorithm for Management of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peripheral neuropathy - Treatment - NHS [nhs.uk]
- 9. Treatment Guidelines for Alzheimer's Disease: Redefining Perceptions in Primary Care - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alzheimer Disease Treatment & Management: Approach Considerations, Treatment of Mild to Moderate Disease, Treatment of Moderate to Severe Disease [emedicine.medscape.com]
- 11. Treatment of Alzheimer Disease | AAFP [aafp.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Proper Disposal of GSK334429
For Immediate Use by Laboratory and Research Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of GSK334429, a non-imidazole histamine (B1213489) H3 receptor antagonist utilized in neurological research. In the absence of a specific Safety Data Sheet (SDS) for this compound, and exercising prudent laboratory safety practices, this compound should be treated as hazardous chemical waste. This approach is recommended due to the presence of a trifluoromethyl group and a piperidinyl carbonyl moiety in its structure; related compounds with these features often require specialized disposal methods.
Core Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative that all personnel wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A laboratory coat
All handling of this compound waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and transfer. Adherence to these steps is critical for ensuring the safety of laboratory personnel and the protection of the environment.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound must be classified as hazardous waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, vials, gloves, and absorbent materials.
-
-
Segregate this compound waste from all other laboratory waste streams, including non-hazardous trash, sharps, and biological waste, to prevent cross-contamination and ensure correct disposal.
-
-
Waste Collection and Containment:
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be made of a material that is chemically compatible with the waste. For solid waste, a high-density polyethylene (B3416737) (HDPE) container is suitable.
-
Ensure the container is kept securely closed at all times, except when adding waste.
-
-
Labeling of Waste Containers:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date the waste was first added to the container (accumulation start date)
-
The name and contact information of the generating laboratory or researcher
-
-
-
Storage of Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a cool, dry, and well-ventilated location, away from sources of ignition and incompatible materials.
-
Ensure the storage area has secondary containment to capture any potential leaks or spills.
-
-
Arranging for Professional Disposal:
-
The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular solid waste. Halogenated organic compounds are often disposed of via high-temperature incineration by specialized facilities to ensure their complete destruction and to neutralize harmful by-products.[1]
-
-
Decontamination of Equipment:
-
Thoroughly decontaminate all laboratory equipment, glassware, and surfaces that have come into contact with this compound.
-
The rinsate from the decontamination process must also be collected and disposed of as hazardous waste.
-
Quantitative Data Summary
As no specific quantitative safety data for this compound was found, the following table summarizes general guidelines for handling chemical waste based on common laboratory practices.
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat. |
| Handling Location | Certified chemical fume hood. |
| Waste Classification | Hazardous Waste. |
| Waste Container | Leak-proof, chemically compatible, and clearly labeled High-Density Polyethylene (HDPE) or similar. |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment. |
| Disposal Method | Collection by a licensed hazardous waste disposal company for incineration. |
| Spill Cleanup | Absorb with inert material, collect in a sealed container, and dispose of as hazardous waste. |
Experimental Protocols
The disposal procedure outlined above is a standard protocol for handling research chemicals with unknown or unconfirmed hazard profiles. It is based on the precautionary principle, which is a cornerstone of laboratory safety.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Handling Protocol for GSK334429
Disclaimer: A specific Safety Data Sheet (SDS) for GSK334429 was not found in the public domain. The following guidance is based on general best practices for handling potent, powdered chemical compounds in a laboratory setting. Researchers must conduct a thorough risk assessment before handling this substance and consult with their institution's Environmental Health and Safety (EHS) department.
This document provides essential safety and logistical information for the handling and disposal of this compound, a selective histamine (B1213489) H3 receptor antagonist. The procedural guidance herein is intended to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive approach to personal protection is critical to minimize exposure. The following table summarizes the recommended PPE for various handling procedures.
| Operation | Required PPE | Notes |
| Receiving and Unpacking | - Nitrile Gloves- Safety Glasses- Lab Coat | Inspect for any damage to the container in a designated receiving area. |
| Weighing and Aliquoting (Dry Powder) | - Double Nitrile Gloves- Chemical Splash Goggles- Lab Coat (fully buttoned)- Respiratory Protection (N95 or higher) | All handling of the powdered form should be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles. |
| Solution Preparation | - Double Nitrile Gloves- Chemical Splash Goggles- Lab Coat (fully buttoned) | Perform in a chemical fume hood. |
| Handling of Solutions | - Nitrile Gloves- Safety Glasses- Lab Coat | Standard laboratory practice for handling chemical solutions. |
| Waste Disposal | - Nitrile Gloves- Safety Glasses- Lab Coat | Follow all institutional and local regulations for chemical waste disposal. |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation:
-
Don all required PPE as specified for "Weighing and Aliquoting" in the table above.
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary equipment: analytical balance, weigh paper, spatula, appropriate solvent (e.g., DMSO), and storage vials.
-
-
Weighing:
-
In the chemical fume hood, carefully weigh the desired amount of this compound powder onto weigh paper.
-
Use a spatula to handle the powder, minimizing the creation of dust.
-
-
Solubilization:
-
Transfer the weighed powder to a sterile, appropriate-sized vial.
-
Add the calculated volume of the desired solvent to the vial.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
-
Storage:
-
Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at the recommended temperature, typically -20°C or -80°C, to ensure stability.
-
Operational Workflow and Disposal Plan
The following diagram illustrates the recommended workflow for handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Disposal Plan:
-
Solid Waste: All disposable materials that have come into contact with this compound powder (e.g., weigh paper, gloves, pipette tips) should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous liquid waste container.
-
Final Disposal: All waste must be disposed of through the institution's Environmental Health and Safety (EHS) office in accordance with local and federal regulations. Do not dispose of down the drain.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
